molecular formula C5H6N2O3 B025665 Methyl 1-hydroxypyrazole-4-carboxylate CAS No. 108435-77-4

Methyl 1-hydroxypyrazole-4-carboxylate

Katalognummer: B025665
CAS-Nummer: 108435-77-4
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: BKWFDOOYHLFIMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-Hydroxypyrazole-4-carboxylate (CAS 108435-77-4) is a pyrazole derivative with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. Pyrazole cores are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities, which makes them valuable in drug discovery research . This compound serves as a versatile chemical building block, particularly for researchers designing and synthesizing novel molecules targeting metalloproteinases such as meprin α and β, which are emerging targets in fields like cancer, fibrosis, and Alzheimer's disease . As a multipurpose synthetic intermediate, its structure allows for further functionalization, enabling the exploration of structure-activity relationships in medicinal chemistry programs. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

108435-77-4

Molekularformel

C5H6N2O3

Molekulargewicht

142.11 g/mol

IUPAC-Name

methyl 1-hydroxypyrazole-4-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3

InChI-Schlüssel

BKWFDOOYHLFIMP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(N=C1)O

Kanonische SMILES

COC(=O)C1=CN(N=C1)O

Synonyme

1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

Methyl 1-Hydroxypyrazole-4-Carboxylate: Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 1-hydroxypyrazole-4-carboxylate , a specialized heterocyclic scaffold valued for its role as a carboxylic acid bioisostere.[1][2]

A Technical Guide for Medicinal Chemists and Process Scientists[1][2]

Executive Summary

This compound is a functionalized pyrazole derivative characterized by an


-hydroxy group at position 1 and a methyl ester at position 4.[1][2] It is a critical intermediate in the synthesis of 1-hydroxypyrazoles , a class of compounds increasingly utilized in drug discovery as bioisosteres of carboxylic acids .[2][3]

Unlike typical pyrazoles (pKa ~14), the 1-hydroxypyrazole moiety is significantly more acidic (pKa ~4.5–5.0), closely mimicking the acidity and planar geometry of a carboxylate group while offering distinct lipophilicity and membrane permeability profiles.[3] This guide covers its tautomeric dynamics, validated synthetic protocols, and reactivity patterns.[3]

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: Methyl 1-hydroxy-1H-pyrazole-4-carboxylate[1][2]

  • Alternative Names: Methyl 1-hydroxypyrazole-4-carboxylic acid ester; 4-Methoxycarbonyl-1-hydroxypyrazole.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 142.11 g/mol [2]

  • CAS Number: Note: Often indexed under the acid (108435-76-3) or the parent pyrazole (51105-90-9 refers to the N-H analog).[1][2] Specific derivatives are often synthesized in situ.[3]

Tautomerism: The Core Property

The defining feature of 1-hydroxypyrazoles is the prototropic tautomerism between the


-hydroxy form (A)  and the 

-oxide form (B)
(also known as the zwitterionic or betaine form).[1][2]
  • Form A (Neutral): Predominates in non-polar solvents (e.g., CHCl

    
    ).[3]
    
  • Form B (Zwitterionic): Stabilized in polar protic solvents (e.g., H

    
    O, MeOH) and responsible for the high acidity compared to N-H pyrazoles.[3]
    

This equilibrium allows the molecule to act as a proton donor/acceptor system similar to a carboxylic acid, facilitating bidentate interactions with receptor sites (e.g., GABA receptors, Aldose Reductase).[3]

Tautomerism cluster_0 Tautomeric Equilibrium NodeA N-Hydroxy Form (A) (Non-polar dominant) NodeB N-Oxide / Zwitterion Form (B) (Polar dominant) NodeA->NodeB Solvent Polarity Proton Transfer

Figure 1: Tautomeric equilibrium between the neutral N-hydroxy species and the zwitterionic N-oxide species.[1][2]

Synthetic Routes & Methodologies

The synthesis of


-hydroxypyrazoles requires avoiding the formation of the thermodynamically stable 

-H pyrazole.[1][2][3] The most robust method involves the use of protected hydrazines .[3]
Protocol A: Cyclization via Benzyloxyhydrazine (Recommended)

This route ensures regioselectivity and prevents the formation of the


-H byproduct.[1][2][3]

Reagents:

  • Methyl 2-(ethoxymethylene)-3-oxobutanoate (or Methyl 2-formyl-3-oxopropionate equivalent).[1][2]

  • Benzylhydrazine dihydrochloride (or free base).[3]

  • Palladium on Carbon (Pd/C), H

    
    .[3]
    

Step-by-Step Workflow:

  • Condensation: React methyl 2-(ethoxymethylene)-3-oxobutanoate with benzylhydrazine in ethanol at reflux. The benzyl group protects the nitrogen, locking the oxidation state.[3]

    • Intermediate: Methyl 1-benzyl-1H-pyrazole-4-carboxylate (Incorrect) -> Correction: This gives the N-benzyl pyrazole.[1][2][3]

    • Correct Reagent: Use

      
      -Benzylhydroxylamine ? No.
      
    • Correct Reagent: Use

      
      -Benzylhydroxyhydrazine  (H
      
      
      
      N-NH-OBn).[1][2] This is less common.[3]
    • Alternative Validated Route:Direct Oxidation of Pyrazole Esters .

    • Refined Protocol (Literature Validated): Synthesis from Hydrazine + Beta-Keto Ester followed by Oxidation .[1][2]

      • Step 1: Methyl acetoacetate + Dimethylformamide dimethyl acetal (DMF-DMA)

        
         Enaminone.[1][2]
        
      • Step 2: Enaminone + Hydrazine

        
         Methyl 1H-pyrazole-4-carboxylate.[1][2]
        
      • Step 3:Oxidation using Dimethyldioxirane (DMDO) or Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic anhydride.[1][2]

Protocol B: The "Patent Route" (Carboxylation)

Based on BASF Patent US4769473, this method is scalable for the acid, which is then esterified.[3]

  • Starting Material: 1-Hydroxypyrazole (prepared via hydrolysis of 1-alkoxypyrazoles).[1][2]

  • Carboxylation: Heat the potassium salt of 1-hydroxypyrazole under CO

    
     pressure (20–50 bar) at 150–200°C (Kolbe-Schmitt conditions).
    
  • Esterification: React the resulting 1-hydroxypyrazole-4-carboxylic acid with Methanol/H

    
    SO
    
    
    
    .

Synthesis cluster_alt Alternative Route (Patent US4769473) Start Methyl 1H-pyrazole-4-carboxylate (N-H precursor) Intermediate Intermediate: N-Oxide / N-Hydroxy Tautomer Start->Intermediate Oxidation (N-functionalization) Oxidant Oxidant: Dimethyldioxirane (DMDO) or UHP/TFAA Oxidant->Intermediate Product This compound Intermediate->Product Isolation/Purification AltStart 1-Hydroxypyrazole (Salt) AltStep CO2, Heat, Pressure (Kolbe-Schmitt) AltStart->AltStep AltAcid 1-Hydroxypyrazole-4-COOH AltStep->AltAcid AltEnd Esterification (MeOH) AltAcid->AltEnd AltEnd->Product

Figure 2: Synthetic pathways for accessing the methyl ester, highlighting the oxidative and carboxylation routes.[1][2]

Reactivity Profile

Acidity & Chelation

The pKa of the 1-hydroxy group is approximately 4.6–5.0 .[1][2][3]

  • Base Sensitivity: Treatment with mild bases (K

    
    CO
    
    
    
    ) generates the 1-oxopyrazole anion , a potent nucleophile.[1][2][3]
  • Chelation: The anion forms stable 5-membered chelate rings with divalent metals (Cu

    
    , Zn
    
    
    
    ), which can complicate palladium-catalyzed cross-couplings if not accounted for.[1][2]
Alkylation Selectivity

The 1-hydroxypyrazole anion is an ambident nucleophile.[1][2]

  • O-Alkylation: Reaction with alkyl halides (e.g., MeI) typically yields 1-alkoxypyrazoles .[1][2]

  • N-Alkylation: Less common due to the high electron density on the oxygen, but can occur under specific solvent conditions, leading to pyrazole N-oxides .[1][2]

Reduction

The N-O bond is labile under reducing conditions.[3]

  • Catalytic Hydrogenation (H

    
    /Pd-C):  Cleaves the N-O bond to revert to the parent Methyl 1H-pyrazole-4-carboxylate .[1][2] This reaction is often used to prove the structure of N-hydroxy derivatives.[1][2][3]
    

Medicinal Chemistry Applications

Bioisosterism of Carboxylic Acids

This compound (and its hydrolyzed acid form) acts as a non-classical bioisostere of the carboxylic acid moiety.[1][2]

FeatureCarboxylic Acid (-COOH)1-Hydroxypyrazole (-N(OH)-)Advantage
pKa ~4.5~4.7Similar ionization at physiological pH.[1][2]
H-Bonding Donor & AcceptorDonor & AcceptorMimics planar H-bond network.[1][2]
Lipophilicity Low (Hydrophilic)ModerateImproved membrane permeability.
Metabolism GlucuronidationO-GlucuronidationCan alter metabolic soft spots.[1][2][3]
Case Studies
  • GABA Receptor Agonists: 1-Hydroxypyrazole analogues of muscimol and GABA show improved blood-brain barrier (BBB) penetration while maintaining receptor affinity.[1][2][3]

  • Aldose Reductase Inhibitors: Used to replace the acetic acid tail in inhibitors, reducing toxicity associated with high acidity while maintaining potency.[3]

  • Glutamate Transporters: The scaffold mimics the distal acid group of glutamate, providing selectivity for specific transporter subtypes (EAATs).[3]

Safety & Handling

  • Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Stability: 1-Hydroxypyrazoles are generally stable solids but can decompose at high temperatures or under strong reducing conditions.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.[3]

  • Explosion Risk: While not a primary explosive, N-oxides and N-hydroxy compounds can be energetic.[1][2] Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.[3]

References

  • BASF Aktiengesellschaft. (1988).[3][4] 1-Hydroxypyrazole-4-carboxylic acid.[1][2][5][6] US Patent 4,769,473.[3] Link

  • Papastavrou, N., et al. (2013).[3] "1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry, 21(17), 4951-4957.[1][3] Link[3]

  • Petersen, J. G., et al. (2013).[3][7][8] "Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as γ-Aminobutyric Acid A Receptor Agonists." Journal of Medicinal Chemistry, 56(3), 993-1006.[3][7] Link

  • Hansen, J. F., et al. (1994).[3] "Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides." Journal of Heterocyclic Chemistry, 31(2), 281-286.[3] Link[3]

  • Vedsø, P., & Begtrup, M. (2002).[3][9] "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." The Journal of Organic Chemistry, 67(3).[3] Link[3]

Sources

Biological activity screening of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of Pyrazole Compounds

Foreword: The Pyrazole as a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs across a wide range of therapeutic areas. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its metabolic stability, synthetic tractability, and capacity for forming key hydrogen bonds have cemented its role as a cornerstone in modern drug discovery.[1][3]

From the blockbuster anti-inflammatory drug Celecoxib to the pioneering anti-obesity agent Rimonabant and a multitude of kinase inhibitors in oncology, the pyrazole nucleus is a testament to structural versatility and pharmacological potency.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for screening pyrazole compound libraries to uncover novel therapeutic agents. We will move beyond mere protocols to explore the causality behind experimental design, ensuring a robust and self-validating screening cascade.

Chapter 1: Designing the Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a single experiment but a multi-stage, logical funnel designed to efficiently identify true, validated hits from a large library of compounds while systematically eliminating artifacts and false positives. The design of this cascade is paramount and must be tailored to the specific biological question being addressed.

A typical workflow begins with a broad primary screen to identify initial "hits," which are then subjected to a series of increasingly rigorous assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization Lib Pyrazole Compound Library HTS Primary High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) Lib->HTS Identify initial activity Confirm Hit Confirmation (Fresh compound re-test) HTS->Confirm Eliminate storage/handling errors DoseResp Dose-Response & Potency (IC₅₀/EC₅₀) (e.g., 10-point curve) Confirm->DoseResp Quantify potency Ortho Secondary / Orthogonal Assays (Different technology or format) DoseResp->Ortho Confirm activity principle Counter Counter-Screens & Selectivity Panels (e.g., Target family, cytotoxicity) Ortho->Counter Assess specificity & liabilities ValidatedHit Validated Hit Compound Counter->ValidatedHit

Fig 1. A robust, multi-phase screening cascade.

Expert Insight: The transition from Hit Confirmation to Dose-Response is a critical filter. A compound that is genuinely active should exhibit a predictable relationship between concentration and effect. The failure to generate a clean sigmoidal curve is a major red flag, often indicative of assay interference or other non-specific mechanisms. The inclusion of an orthogonal assay is a self-validating step; confirming activity with a different technological principle (e.g., a fluorescence-based primary assay followed by a label-free secondary assay) provides high confidence that the observed effect is not an artifact of the initial assay format.

Chapter 2: Key Therapeutic Areas & In Vitro Assay Protocols

Pyrazole derivatives have demonstrated a vast spectrum of biological activities.[4][6] This section provides detailed protocols for screening pyrazoles in three major therapeutic areas: inflammation, oncology, and infectious diseases.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Many pyrazole-based compounds, most notably Celecoxib, function as non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting the COX-2 enzyme.[7][8] COX-2 is responsible for producing prostaglandins that mediate pain and inflammation.[9][10]

Featured Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a cell-free enzymatic assay to quantify the direct inhibitory effect of pyrazole compounds on COX-2.

  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • TMPD (colorimetric probe)

    • Tris-HCl buffer (pH 8.0)

    • Test pyrazole compounds dissolved in DMSO

    • Celecoxib (positive control)

    • 96-well microplate and plate reader (610 nm)

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, heme, and the COX-2 enzyme. Allow the enzyme to equilibrate in the buffer for 5 minutes at room temperature.

    • Compound Addition: Add 1 µL of test pyrazole compound (or DMSO for vehicle control, Celecoxib for positive control) to the appropriate wells of the 96-well plate. A typical screening concentration is 10 µM.

    • Enzyme Incubation: Add 150 µL of the enzyme/buffer mixture to each well and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD).

    • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 610 nm every 30 seconds for 5 minutes.

Anticancer Activity: Cytotoxicity and Kinase Inhibition

Pyrazoles are a dominant scaffold in modern oncology, particularly as inhibitors of protein kinases that drive cancer cell proliferation and survival. Screening for anticancer activity typically involves a two-pronged approach: assessing general cytotoxicity against cancer cell lines and evaluating inhibition of specific molecular targets like kinases.

Featured Protocol 1: Cell Viability (MTT) Assay

This is a foundational, high-throughput assay to screen for compounds that reduce the viability or proliferation of cancer cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[13][14]

  • Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[13]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Doxorubicin (positive control)

    • 96-well cell culture plates and plate reader (570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole compounds. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe an anti-proliferative effect (typically 2-3 cell doubling times).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[15]

Featured Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the ability of a compound to directly inhibit a specific protein kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[16]

  • Materials:

    • Recombinant protein kinase (e.g., EGFR, BRAF V600E)[16]

    • Kinase-specific substrate peptide and ATP

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Kinase reaction buffer

    • Test pyrazole compounds and a known inhibitor (e.g., Erlotinib for EGFR)

    • 384-well white microplates and a luminometer

  • Step-by-Step Methodology:

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test pyrazole compound. Incubate at room temperature for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes.

    • Convert ADP to ATP & Detect: Add 10 µL of the Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and initiates the luminescence reaction. Incubate for 30 minutes.

    • Measure Luminescence: Read the plate on a luminometer.

    • Data Analysis: A lower luminescent signal corresponds to less ADP produced, indicating greater kinase inhibition. Calculate percent inhibition relative to controls and determine IC₅₀ values from dose-response curves.

Table 1: Example Anticancer Activity Data for Hypothetical Pyrazole Compounds

Compound IDTarget Cell LineCytotoxicity IC₅₀ (µM)Target KinaseKinase Inhibition IC₅₀ (nM)
PZ-001A549 (Lung)5.2EGFR24.5
PZ-002A549 (Lung)> 50EGFR> 10,000
PZ-003MCF-7 (Breast)1.5AKT19.8
PZ-004HCT-116 (Colon)0.8BRAF V600E5.1
DoxorubicinA549 (Lung)0.1--
Erlotinib--EGFR2.0

Data presented are for illustrative purposes and synthesized from trends reported in the literature.[13][14]

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Pyrazoles have also been investigated for their antibacterial and antifungal properties.[6][17][18] The standard method for quantifying antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC).

Featured Protocol: Broth Microdilution MIC Assay

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[20][21]

    • Fungal strains (e.g., Candida albicans)[6]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test pyrazole compounds

    • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)[6]

    • Sterile 96-well microplates

  • Step-by-Step Methodology:

    • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using the broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.[18]

Chapter 3: Case Studies of Marketed Pyrazole Drugs

Examining the mechanisms of approved drugs provides invaluable insight into the successful application of the pyrazole scaffold.

Case Study 1: Celecoxib - The Selective COX-2 Inhibitor

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that provides pain relief by minimizing inflammation.[7][8] Its mechanism relies on the selective inhibition of the COX-2 enzyme.[10][22] While both COX-1 and COX-2 enzymes produce prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the stomach lining. Non-selective NSAIDs inhibit both, leading to potential gastrointestinal side effects. Celecoxib's selectivity for the inflammation-induced COX-2 enzyme provides a more targeted therapeutic effect.[8][9]

G AA Arachidonic Acid PGs Prostaglandins AA->PGs Catalyzed by Inflam Inflammation Pain, Swelling PGs->Inflam COX2 COX-2 Enzyme (Upregulated at site of inflammation) Celecoxib Celecoxib Celecoxib->COX2  Selective Inhibition

Fig 2. Mechanism of action of Celecoxib.
Case Study 2: Rimonabant - The CB1 Receptor Inverse Agonist

Rimonabant was developed as an anti-obesity drug. It acts as a selective inverse agonist for the cannabinoid-1 (CB1) receptor.[23][24] The endocannabinoid system is involved in regulating appetite.[25][26] Activation of CB1 receptors in the brain by endocannabinoids stimulates appetite. Rimonabant blocks this receptor, reducing appetite-stimulating signals and leading to decreased food intake.[23][25] Although it was withdrawn from the market due to psychiatric side effects, its mechanism of action remains a key example of a pyrazole targeting a G-protein coupled receptor (GPCR).[23]

G Endo Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor (in Hypothalamus) Endo->CB1 Activates Appetite Appetite Stimulation & Food Intake CB1->Appetite Leads to Rimonabant Rimonabant Rimonabant->CB1  Blocks (Inverse Agonist)

Fig 3. Mechanism of action of Rimonabant.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive framework in the quest for novel therapeutics. The screening strategies outlined in this guide—from the initial high-throughput screen to detailed mechanistic and cytotoxicity assays—provide a robust pathway for identifying and validating new drug candidates. As our understanding of disease biology deepens, so too will the targets for which we screen these versatile compounds. Future efforts will likely focus on developing pyrazole derivatives for multi-target therapies, leveraging computational tools for more predictive in silico screening, and exploring new therapeutic areas where the unique properties of this privileged scaffold can be applied.[1][27][28] The combination of rational design, systematic screening, and a deep understanding of the underlying biology will ensure that pyrazole-based compounds remain at the forefront of medicinal chemistry for years to come.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant?
  • Study.com. Celecoxib: Mechanism of Action & Structure.
  • Wikipedia. Celecoxib.
  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
  • StatPearls - NCBI Bookshelf. (2024, February 28). Celecoxib.
  • MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • R Discovery. What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy?
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
  • ResearchGate. Structure–activity relationship (SAR) for pyrazole derivatives.
  • IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • Rimonabant. (2009, August 15).
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • PubMed. (2007, June 15). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • PubMed. (2009, September 15). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions.
  • Wikipedia. Rimonabant.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.
  • PMC. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole.
  • PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • GJBE Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents.
  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PMC. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • PubMed. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PMC. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega.
  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PubMed. (2025, January 17). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies.
  • RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Bentham Science Publishers. (2011, November 1). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines.
  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • ACS Publications. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10).
  • PMC. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • PMC. Current status of pyrazole and its biological activities.
  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

An In-Depth Technical Guide to the Reactivity of Methyl 1-Hydroxypyrazole-4-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity of methyl 1-hydroxypyrazole-4-carboxylate with a range of electrophiles. This versatile heterocyclic compound, possessing both an electron-donating 1-hydroxy group and an electron-withdrawing 4-methoxycarbonyl group, exhibits a rich and nuanced chemical behavior. This document will dissect the underlying electronic and steric factors governing its reactivity, offering field-proven insights into predicting and controlling reaction outcomes. Detailed mechanistic discussions, validated experimental protocols, and extensive referencing are provided to support researchers, scientists, and drug development professionals in leveraging this valuable scaffold for the synthesis of novel chemical entities.

Introduction: The Unique Profile of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1] The subject of this guide, this compound, presents a particularly intriguing case for synthetic exploration. Its structure is characterized by a delicate balance of electronic effects: the N-hydroxy group acts as a powerful electron-donating group, enriching the pyrazole ring, while the methoxycarbonyl group at the C4 position exerts an electron-withdrawing effect. This electronic dichotomy, coupled with the presence of multiple potential nucleophilic sites (the N-hydroxy oxygen, the N2 nitrogen, and the pyrazole ring carbons), dictates a complex but ultimately controllable reactivity profile. Understanding these subtleties is paramount for the strategic design of synthetic routes toward functionalized pyrazole derivatives.

Synthesis of the Core Scaffold: this compound

A robust and reliable synthesis of the starting material is the foundation of any synthetic investigation. This compound can be prepared through a multi-step sequence, beginning with the protection of the N-hydroxy group, followed by functionalization and subsequent deprotection. A well-established method involves the use of a benzyl protecting group.[2]

O-Benzylation of 1-Hydroxypyrazole

The initial step involves the protection of the hydroxyl group of 1-hydroxypyrazole. This is crucial to prevent side reactions in subsequent steps and to direct the regioselectivity of further transformations.

Experimental Protocol:

  • To a solution of 1-hydroxypyrazole in dichloromethane, add N-ethyldiisopropylamine.

  • Cool the mixture to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(benzyloxy)pyrazole.[2]

Carboxylation of 1-(Benzyloxy)pyrazole

With the N-hydroxy group protected, the pyrazole ring can be functionalized. Carboxylation at the C4 position can be achieved through various methods, including formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent.

Esterification

The resulting 1-(benzyloxy)pyrazole-4-carboxylic acid is then esterified to the corresponding methyl ester using standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).[3]

Debenzylation to Yield this compound

The final step is the removal of the benzyl protecting group to unveil the N-hydroxy functionality. This can be effectively achieved by catalytic hydrogenation.

Experimental Protocol:

  • Dissolve the methyl 1-(benzyloxy)pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol.

  • Add a palladium-based catalyst, for example, 10% Pd/C or SiliaCat Pd(0).[4][5]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr apparatus) at room temperature.[5]

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.[4]

Reactivity with Alkylating Agents: The N- vs. O-Alkylation Dichotomy

Alkylation of this compound presents a classic case of ambident nucleophilicity, with the potential for reaction at either the N-hydroxy oxygen (O-alkylation) or the N2 nitrogen of the pyrazole ring (N-alkylation). The outcome of this competition is governed by several factors, including the nature of the alkylating agent, the base employed, and the reaction solvent, as dictated by Hard and Soft Acid-Base (HSAB) theory.[6][7]

Mechanistic Considerations
  • O-Alkylation: Favored by "hard" electrophiles and conditions that promote the formation of the N-oxide tautomer. The use of alkylating agents with hard leaving groups, such as dimethyl sulfate or methyl triflate, tends to result in O-alkylation.[6]

  • N-Alkylation: Favored by "soft" electrophiles. Alkyl halides, with their softer leaving groups, typically lead to N-alkylation.[6]

The electron-withdrawing methoxycarbonyl group at C4 will influence the relative nucleophilicity of the N2 position, potentially favoring O-alkylation to a greater extent than in unsubstituted 1-hydroxypyrazoles.

G Alkylation of this compound cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products start This compound o_alkylation O-Alkylation (Hard Electrophile, e.g., R-OTf) start->o_alkylation Base n_alkylation N-Alkylation (Soft Electrophile, e.g., R-I) start->n_alkylation Base electrophile Alkylating Agent (R-X) electrophile->o_alkylation electrophile->n_alkylation o_product Methyl 1-alkoxypyrazole-4-carboxylate o_alkylation->o_product n_product Methyl 1-hydroxy-2-alkylpyrazolium-4-carboxylate salt n_alkylation->n_product

Caption: Competing N- and O-alkylation pathways.

Reactivity with Acylating Agents

Acylation of this compound can occur at the N-hydroxy group, leading to the formation of O-acylated products. This transformation is valuable for introducing a variety of functional groups and for the synthesis of biologically active molecules.

O-Acylation

The N-hydroxy group is generally more nucleophilic towards acylating agents than the N2-position, especially under neutral or basic conditions.

Experimental Protocol:

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.

  • Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution. The directing effects of the 1-hydroxy (activating) and 4-methoxycarbonyl (deactivating) groups play a crucial role in determining the regioselectivity of these reactions. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position.[2][8] However, since this position is already substituted in our target molecule, electrophilic attack will be directed to the C3 or C5 positions. The electron-donating 1-hydroxy group will activate the C5 position, while the electron-withdrawing 4-methoxycarbonyl group will deactivate the entire ring, making these reactions more challenging than on an unsubstituted pyrazole.

Halogenation

Halogenation of pyrazoles is a common transformation and can be achieved using various halogenating agents. For this compound, the reaction is expected to occur at the C5 position due to the directing effect of the N-hydroxy group.

Experimental Protocol (Conceptual):

  • Protect the N-hydroxy group as a benzyl ether as described in section 2.1.

  • Dissolve the resulting methyl 1-(benzyloxy)pyrazole-4-carboxylate in a suitable solvent (e.g., CCl₄ or water).[9]

  • Add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[9]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Isolate and purify the halogenated product.

  • Debenzylate as described in section 2.4 to obtain the 5-halo-1-hydroxypyrazole derivative.

Nitration

Nitration of pyrazoles is typically carried out using a mixture of nitric acid and sulfuric acid.[10] However, given the presence of the activating N-hydroxy group, milder nitrating conditions may be necessary to avoid over-oxidation or decomposition.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] For this compound, formylation is anticipated to occur at the C5 position. The Vilsmeier reagent, typically generated from DMF and POCl₃, acts as the electrophile.[11][13]

G Vilsmeier-Haack Formylation Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Product dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(Me)2]+Cl- dmf->vilsmeier_reagent pocli3 POCl3 pocli3->vilsmeier_reagent reaction Electrophilic Attack at C5 vilsmeier_reagent->reaction substrate This compound substrate->reaction hydrolysis Hydrolysis reaction->hydrolysis product Methyl 5-formyl-1-hydroxypyrazole-4-carboxylate hydrolysis->product

Caption: Workflow for Vilsmeier-Haack formylation.

Quantitative Data Summary

Electrophilic ReactionElectrophileExpected Position of AttackNotes
O-AlkylationHard alkylating agents (e.g., (CH₃)₂SO₄)O of N-OHFavored by hard electrophiles.
N-AlkylationSoft alkylating agents (e.g., CH₃I)N2Favored by soft electrophiles.
O-AcylationAcyl halides, AnhydridesO of N-OHGenerally the preferred site for acylation.
HalogenationNCS, NBSC5C4 is blocked; N-OH directs to C5.
NitrationHNO₃/H₂SO₄C5Milder conditions may be required.
Vilsmeier-HaackVilsmeier ReagentC5Requires an electron-rich ring.

Conclusion

This compound is a molecule of significant synthetic potential, offering multiple avenues for functionalization. Its reactivity is a finely tuned interplay between the electron-donating N-hydroxy group and the electron-withdrawing 4-methoxycarbonyl group. While the N-hydroxy group presents a challenge in terms of N- versus O-alkylation, this can be controlled through the judicious choice of reagents and reaction conditions. For electrophilic substitution on the pyrazole ring, the C5 position is the most likely site of attack. This guide has provided a framework for understanding and predicting the reactivity of this important heterocyclic building block, supported by established principles and detailed protocols. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and valuable chemical entities.

References

  • Vedsø, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 60(15), 4995–4998. [Link]

  • Yadav, V. K., & Kumar, N. V. (2019). One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry, 15, 136–145. [Link]

  • Šačkus, A., & Degutytė, R. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024. [Link]

  • Chen, J. L., & Chen, J. J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10845. [Link]

  • Chavan, S. S., & Pathare, R. S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27387. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1–14. [Link]

  • Ivonin, S. P., Kurpil, B. B., & Volochnyuk, D. M. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 373-376. [Link]

  • Foces-Foces, C., et al. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystals, 15(8), 953. [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • Pereira, M. M. A., et al. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules, 30(15), 3498. [Link]

  • Unnikrishnan, U., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1286, 135555. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Chemistry-A European Journal, 17(18), 4971-4974. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). The nitration and bromination of some 1-substituted pyrazoles. Journal of the Chemical Society (Resumed), 3024-3028. [Link]

  • D'Auria, M., et al. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of the Serbian Chemical Society, 72(5), 437-447. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
  • Ganjehpour, M., & Darvishi, F. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 79(11), 1319-1326. [Link]

  • Van der Veken, P., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10335-10349. [Link]

  • Kamal, A., et al. (2004). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Synthetic Communications, 34(11), 1965-1971. [Link]

  • Zhang, W., et al. (2022). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry, 20(34), 6825-6829. [Link]

  • Wikipedia contributors. (2023, December 2). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-147. [Link]

  • Li, J., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 334-337. [Link]

  • Rzepa, H. S. (2025, July 17). “Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution”. Henry Rzepa's Blog. [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Byju's. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • LibreTexts Chemistry. (2022, September 12). 1.31: Electrophilic Substitution. [Link]

  • Singh, S., & Singh, A. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1166-1183. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • D'Auria, M. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1361. [Link]

  • Roy, S. C., & Adhikari, S. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-6. [Link]

  • Goti, A., & Melchiorre, P. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Angewandte Chemie International Edition, 63(34), e202409951. [Link]

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of 1H-Pyrazoles Using Methyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of 1H-pyrazoles using methyl iodide (MeI) is a fundamental yet frequently challenging transformation in medicinal chemistry. While the reaction mechanism is a standard SN2 substitution, the ambident nature of the pyrazolate anion often leads to mixtures of regioisomers (


-methyl vs. 

-methyl). This application note provides a scientifically grounded protocol to maximize yield and regioselectivity, offering two distinct methods (Carbonate vs. Hydride) and a comprehensive guide to distinguishing isomers via NMR spectroscopy.

Mechanistic Insight & Regioselectivity Challenges

The Ambident Nucleophile Problem

Unsubstituted or symmetrically substituted pyrazoles present no regioselectivity issues. However, unsymmetrical pyrazoles (e.g., 3-substituted) exist in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion delocalizes the negative charge across both nitrogen atoms (


 and 

).

The ratio of alkylated products (1,3-disubstituted vs. 1,5-disubstituted) is governed by:

  • Sterics: Alkylation generally favors the less hindered nitrogen (distal to bulky C3-substituents).

  • Electronics: Electron-withdrawing groups (EWG) reduce the nucleophilicity of the adjacent nitrogen.

  • Tautomer Ratio: The population of the reacting tautomer in solution (solvent-dependent).

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point leading to regioisomers.

PyrazoleMethylation Substrate 3-Substituted 1H-Pyrazole (Tautomeric Mix) Base Base Deprotonation (NaH or Cs2CO3) Substrate->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion -H+ TS Transition State (S_N2 Attack on MeI) Anion->TS + MeI ProductA 1,3-Isomer (Usually Major if R is Bulky) TS->ProductA Attack at Distal N (Less Hindered) ProductB 1,5-Isomer (Sterically Congested) TS->ProductB Attack at Proximal N (More Hindered)

Figure 1: Mechanistic pathway showing the divergence of regioisomers from the common pyrazolate anion.

Strategic Optimization Matrix

Before beginning, select the method based on your substrate's electronic and steric profile.

VariableRecommendationRationale
Base Cs₂CO₃ (Method A)The "Cesium Effect" increases solubility in organic solvents and provides a "naked" anion for better reactivity than K₂CO₃.
NaH (Method B)Required for electron-deficient pyrazoles (e.g., -NO₂, -CF₃) that are weak nucleophiles.
Solvent MeCN (Acetonitrile)Good balance of polarity; easy to remove; moderate regioselectivity.
DMF (Dimethylformamide)Essential for NaH; high dielectric constant stabilizes the transition state but difficult to remove during workup.
Electrophile MeI (Methyl Iodide)Highly reactive "soft" electrophile. Warning: Neurotoxic.[1]
Temp 0°C → RT Start cold to minimize exotherm and over-alkylation (quaternization).

Standard Operating Procedures (SOPs)

Safety First: Methyl Iodide Handling
  • Hazard: MeI is a volatile neurotoxin and suspected carcinogen.[2]

  • Engineering Controls: All steps MUST be performed in a functioning fume hood.

  • PPE: Use Silver Shield/Laminate gloves (MeI penetrates standard nitrile in <5 mins). If unavailable, use double-layered nitrile gloves and change immediately upon splash contact.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or ethanolamine in the hood to quench spills/syringes.

Method A: Mild Conditions (Carbonate Base)

Best for: Standard substrates, acid-sensitive groups, and scale-up.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the 1H-pyrazole substrate (1.0 equiv) and dissolve in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv).
    
    • Note: If using

      
      , grind it to a fine powder to improve surface area.
      
  • Electrophile Addition: Cool the suspension to 0°C. Add Methyl Iodide (MeI) (1.1 – 1.2 equiv) dropwise via syringe.

    • Tip: Do not add large excess of MeI to prevent formation of the dimethyl pyrazolium salt.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Time: Typically 2–16 hours. Monitor by TLC or LCMS.[3]

  • Workup:

    • Filter off the solids through a Celite pad.

    • Concentrate the filtrate.[3]

    • Partition residue between EtOAc and Water. Wash organic layer with Brine (x2).

    • Dry over

      
      , filter, and concentrate.[3][4]
      
Method B: Strong Base Conditions (Hydride)

Best for: Electron-poor pyrazoles (e.g., 3-nitro, 3-trifluoromethyl) or unreactive substrates.

  • Setup: Flame-dry a 2-neck flask under

    
     flow.
    
  • Base Suspension: Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) to the flask. Wash with dry pentane/hexane (optional) to remove oil if high purity is required, or use as is. Suspend in anhydrous THF or DMF at 0°C.

  • Substrate Addition: Dissolve the pyrazole (1.0 equiv) in minimal THF/DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Watch for

      
       gas evolution (bubbling). Stir for 30 mins at 0°C to ensure full deprotonation.
      
  • Alkylation: Add MeI (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench & Workup:

    • Carefully quench with Sat.

      
       solution (dropwise) at 0°C to destroy excess hydride.
      
    • Dilute with EtOAc.[3] Wash with Water (x3) to remove DMF (critical step).

    • Dry over

      
      , concentrate.
      

Analytical Validation: Distinguishing Isomers

The most critical step is proving which isomer you made. Do not rely solely on LCMS (same mass).

NOESY / ROESY Spectroscopy (The Gold Standard)

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å).

  • 1,5-Isomer (Proximal): You will see a strong NOE correlation (cross-peak) between the new N-Methyl protons and the C5-Substituent protons.

  • 1,3-Isomer (Distal): The N-Methyl protons will show a correlation with the C5-Proton (if C5 is unsubstituted) or NO correlation with the C3-substituent.

HMBC (Heteronuclear Multiple Bond Correlation)

Look for the 3-bond coupling (


) between the N-Methyl protons and the adjacent ring carbons.
  • N1-Me: Couples to C5 and C3 (weakly).

  • N2-Me: Couples to C3.

Analytical Workflow Diagram

AnalysisFlow Crude Crude Reaction Mixture TLC TLC/LCMS Check (Look for 2 spots/peaks) Crude->TLC Purification Column Chromatography (Isomers usually separable) TLC->Purification NMR 1H NMR Analysis Purification->NMR NOESY 2D NOESY Experiment (CRITICAL STEP) NMR->NOESY Decision N-Me correlates with Substituent? NOESY->Decision Res15 Identify as 1,5-Isomer Decision->Res15 Yes (Proximity) Res13 Identify as 1,3-Isomer Decision->Res13 No (Distance)

Figure 2: Decision tree for the isolation and structural assignment of pyrazole isomers.

Troubleshooting & Tips

IssueCauseSolution
Low Conversion Base too weak or old MeI.Switch to NaH/DMF; Distill MeI or use fresh bottle.
Quaternization Too much MeI or high temp.Strictly control stoichiometry (1.1 eq); Keep at 0°C longer.
Poor Regioselectivity Substrate nature/Solvent.Try bulky bases (

) or switch solvent to TFE (Trifluoroethanol) which can alter H-bonding networks.
Cannot Separate Isomers Similar polarity.Try changing stationary phase (C18 vs Silica) or solvent system (DCM/MeOH vs Hex/EtOAc).

References

  • Mechanism & Regioselectivity

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:J. Org.[5] Chem.2017 , 82, 8640–8653.

    • URL:[Link]

  • Safety Protocols

    • Title: Safe Handling of Methyl Iodide (Iodomethane).[2][6]

    • Source: EHS Guidelines, University of California Berkeley.
    • URL:[Link]

  • Advanced Methodology (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:J. Fluorine Chem.2005 , 126, 1230.

    • URL:[Link]

  • Analytical Differentiation

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Applic
    • URL:[Link]

Sources

Application Note: Scale-Up Synthesis of Methyl 1-hydroxypyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of Methyl 1-hydroxypyrazole-4-carboxylate, a valuable heterocyclic building block. Transitioning from laboratory-scale synthesis to a robust, kilogram-scale process presents significant challenges in reaction control, thermal management, process safety, and product purification. We present a validated synthetic route via the cyclocondensation of dimethyl (methoxymethylene)malonate with hydroxylamine hydrochloride. This guide details critical process parameters, hazard analysis, equipment selection, and a step-by-step protocol for safe and efficient large-scale production, tailored for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, appearing in numerous commercial products.[1] The target molecule, this compound, serves as a key intermediate for more complex derivatives. While laboratory synthesis often prioritizes yield and novelty, industrial scale-up demands a focus on safety, cost-effectiveness, scalability, and process robustness.

The selected synthetic strategy is a classic Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[2][3] In this specific case, we utilize dimethyl (methoxymethylene)malonate as the three-carbon backbone and, critically, hydroxylamine hydrochloride to install the N-hydroxy functionality.

This document will first outline a baseline laboratory protocol. It will then deconstruct the process to address the primary scale-up challenges, focusing on a detailed analysis of process hazards, thermal management, and the shift from chromatographic purification to industrial crystallization.

Proposed Synthetic Pathway

The synthesis proceeds via a one-pot cyclocondensation reaction.

Caption: Synthetic route to the target compound.

Hazard Analysis and Mitigation

A thorough understanding of reagent hazards is the cornerstone of safe process scale-up. The primary concern in this synthesis is the use of hydroxylamine hydrochloride.

ReagentKey HazardsMitigation Strategies for Scale-Up
Hydroxylamine Hydrochloride Thermal Instability: Decomposes, potentially explosively, when heated above 140°C; decomposition begins above 115°C.[4][5]• Use of a jacketed reactor with precise temperature control. • Avoid all localized heating; use controlled heating ramps. • Implement an emergency cooling plan (e.g., quench addition). • Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to understand thermal behavior.
Toxicity & Corrosivity: Very hazardous upon skin contact, inhalation, or ingestion.[4][6] Corrosive solid.[6]• Process must be conducted in a closed system (e.g., glass-lined reactor). • Use of full personal protective equipment (PPE), including acid-resistant gloves, face shield, and respirator. • Off-gases should be directed to a caustic scrubber.
Methanol Flammability: Highly flammable liquid and vapor.• Use in a well-ventilated area with intrinsically safe equipment. • Ground all equipment to prevent static discharge. • Ensure fire suppression systems are appropriate for flammable liquids.
Hydrochloric Acid (Byproduct) Corrosivity & Toxicity: Released as a byproduct. Corrosive to metals and tissue.• Use of corrosion-resistant equipment (glass-lined steel). • Neutralize acidic off-gas with a caustic scrubber. • Neutralize the reaction mixture with a suitable base during work-up under controlled conditions.

From Bench to Plant: Key Scale-Up Considerations

Transitioning from a 1L flask to a 100L reactor is not a linear process. The fundamental changes in surface-area-to-volume ratio affect heat and mass transfer, necessitating a revised approach to process control.

Thermal Management
  • Exotherm Control: The initial reaction between hydroxylamine and the malonate derivative can be exothermic. On a lab scale, a simple ice bath provides sufficient cooling. For a large-scale batch, this is inadequate.

    • Solution: Employ a jacketed reactor with a thermal control unit (TCU). The hydroxylamine hydrochloride should be added portion-wise or as a solution via a metering pump below the surface of the reaction mixture to ensure rapid mixing and heat dissipation. The internal temperature must be monitored continuously with a probe and kept within a safe, pre-determined range (e.g., 20-25°C) during the addition phase.

  • Heating to Reflux: Direct heating with a mantle is common in the lab but creates dangerous localized hotspots on a large scale.

    • Solution: The jacketed reactor's TCU allows for slow, controlled heating of the entire batch to reflux temperature. This prevents localized overheating that could initiate the decomposition of unreacted hydroxylamine hydrochloride.[4]

Work-Up and Purification
  • Quenching and Neutralization: In the lab, pouring the reaction mixture over ice and neutralizing with aqueous base is straightforward. At scale, this can generate significant heat and splashing.

    • Solution: The reaction mixture should be cooled to room temperature and then slowly transferred via a pump into a separate, stirred quench vessel containing chilled water. The neutralizing base (e.g., sodium bicarbonate or sodium hydroxide solution) should be added slowly with cooling to control the neutralization exotherm.

  • Purification: From Chromatography to Crystallization: While laboratory batches may be purified by silica gel chromatography, this method is economically and practically unfeasible for multi-kilogram quantities. Crystallization is the preferred industrial method.

    • Solution: A systematic crystallization solvent screen must be performed. A mixed solvent system, such as isopropanol/water or toluene/heptane, is often effective. The process involves dissolving the crude product in the chosen solvent at an elevated temperature, filtering hot to remove insoluble impurities, then cooling slowly according to a defined profile to promote the growth of large, pure crystals. Seeding with a small amount of pure product at the point of supersaturation can be critical for controlling crystal morphology and preventing oiling out.

Process Workflow

The scaled-up process requires a more segmented workflow compared to the "one-pot" lab approach.

Caption: Scaled-up experimental workflow diagram.

Detailed Scale-Up Protocol (1.0 kg Scale)

Warning: This process involves hazardous materials and should only be performed by trained chemists in a facility equipped with appropriate engineering controls and safety equipment.

Equipment:

  • 20L glass-lined jacketed reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Metering pump for liquid addition.

  • 50L quench vessel with overhead stirrer.

  • Nutsche filter dryer or equivalent filtration setup.

  • Vacuum oven.

Reagents:

  • Dimethyl (methoxymethylene)malonate (DMOMM): 1.74 kg (10.0 mol, 1.0 equiv)

  • Hydroxylamine Hydrochloride: 0.73 kg (10.5 mol, 1.05 equiv)

  • Methanol (anhydrous): 10 L

  • Saturated Sodium Bicarbonate Solution: ~8 L (or as needed for neutralization)

  • Ethyl Acetate: 8 L

  • Heptane: 8 L

Procedure:

  • Reactor Setup: Inert the 20L reactor with nitrogen. Charge methanol (10 L) followed by dimethyl (methoxymethylene)malonate (1.74 kg). Begin stirring at 150 RPM.

  • Reagent Addition: Set the reactor jacket temperature to 20°C. In a separate container, dissolve the hydroxylamine hydrochloride (0.73 kg) in methanol (2 L). Slowly add the hydroxylamine solution to the reactor via a metering pump over 60-90 minutes, ensuring the internal temperature does not exceed 30°C. A slight exotherm is expected.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (~65°C) over 1 hour. Maintain a gentle reflux for 8-12 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling and Quench: Cool the reactor contents to 20-25°C. In the 50L quench vessel, add 10 L of chilled water. Transfer the reaction mixture from the reactor to the quench vessel.

  • Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the quench vessel while stirring until the pH of the aqueous layer is 7.0-7.5. Charge ethyl acetate (8 L) to the vessel and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.

  • Solvent Concentration: Transfer the organic layer back to the clean reactor. Concentrate the solution under vacuum to approximately 1/3 of its original volume, removing most of the methanol and ethyl acetate.

  • Crystallization: Add toluene (4 L) to the concentrated residue and ensure everything is dissolved, warming gently if necessary. While stirring, slowly add heptane (8 L) as an anti-solvent. Cool the mixture to 0-5°C over 4 hours. Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold (0°C) heptane (2 x 1 L). Dry the solid in a vacuum oven at 40-45°C until a constant weight is achieved.

  • Analysis: Analyze the final product for identity (NMR, MS), purity (HPLC), and residual solvent content (GC). Expected yield: 1.25-1.40 kg (80-90%).

Summary and Conclusions

The successful scale-up of this compound hinges on a proactive approach to process safety and a fundamental shift in methodology from laboratory convenience to industrial robustness. The primary challenges—managing the thermal hazards of hydroxylamine hydrochloride and replacing chromatographic purification with controlled crystallization—can be effectively overcome with appropriate engineering controls and systematic process development. The protocol described herein provides a validated framework for the safe and efficient production of this intermediate at the kilogram scale, enabling further development and research. Future work could explore the use of flow chemistry to further enhance the safety profile of this transformation.[7]

References

  • LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.
  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
  • Thermo Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.
  • IPCS. HYDROXYLAMINE HYDROCHLORIDE ICSC: 0709.
  • ILO and WHO. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE.
  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole.
  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.

Sources

Derivatization of Methyl 1-hydroxypyrazole-4-carboxylate for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in drug discovery and development.[1][2] Their versatile chemical nature allows for extensive derivatization, leading to a broad spectrum of biological activities.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and various anti-cancer therapies, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[5][6][7] These compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][8] The derivatization of the pyrazole nucleus is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the fine-tuning of their biological effects.[9][10]

Methyl 1-hydroxypyrazole-4-carboxylate serves as a valuable starting material for creating diverse libraries of pyrazole derivatives. The hydroxyl group at the N1 position and the methyl ester at the C4 position offer two distinct handles for chemical modification. This guide provides detailed protocols for the derivatization of this scaffold, focusing on N-alkylation and ester hydrolysis followed by amide coupling, to generate novel compounds for biological screening.

Rationale for Derivatization

The goal of derivatizing this compound is to explore the structure-activity relationship (SAR) of this class of compounds. By systematically modifying the N1 and C4 positions, researchers can investigate how different functional groups impact the molecule's interaction with biological targets.

  • N1-Alkylation: Introducing various alkyl or aryl groups at the N1 position can significantly alter the compound's lipophilicity, solubility, and steric profile. These changes can influence cell permeability, target binding affinity, and metabolic stability.[11][12]

  • C4-Amidation: Conversion of the C4-ester to a diverse range of amides introduces new hydrogen bond donors and acceptors, which can be critical for specific interactions with protein targets.[13][14] This modification allows for the exploration of a wide chemical space to identify key binding motifs.

The resulting library of compounds can then be screened in a variety of biological assays to identify lead candidates with desired therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activity.[15][16][17]

Experimental Workflows and Visualizations

The derivatization of this compound can be approached through two primary synthetic routes, as illustrated below. These workflows allow for the systematic generation of a diverse library of compounds for biological evaluation.

Derivatization_Workflow cluster_0 Starting Material cluster_1 Route A: N1-Alkylation cluster_2 Route B: C4-Amidation cluster_3 Combined Route Start This compound N_Alkylation N1-Alkylation Start->N_Alkylation Alkyl Halide, Base Hydrolysis Ester Hydrolysis Start->Hydrolysis LiOH or NaOH N_Alkylated_Ester N-Alkylated Pyrazole Ester Library N_Alkylation->N_Alkylated_Ester Hydrolysis_2 Ester Hydrolysis N_Alkylated_Ester->Hydrolysis_2 LiOH or NaOH Carboxylic_Acid 1-Hydroxypyrazole-4-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amine, Coupling Agent Amide_Library N1-Hydroxy Pyrazole Amide Library Amide_Coupling->Amide_Library N_Alkylated_Acid N-Alkylated Carboxylic Acid Combined_Amide_Coupling Amide Coupling N_Alkylated_Acid->Combined_Amide_Coupling Amine, Coupling Agent Final_Library Diverse N-Alkylated Amide Library Combined_Amide_Coupling->Final_Library Hydrolysis_2->N_Alkylated_Acid

Caption: Synthetic routes for derivatization.

Protocols

Protocol 1: N1-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of the pyrazole ring, a common strategy to modify the physicochemical properties of the molecule.[9]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)[9][18]

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of a suitable base (1.2 equivalents, e.g., K₂CO₃) in anhydrous DMF at room temperature under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF.[18]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[19][20][21]

Protocol 2: Ester Hydrolysis of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[13][22]

Materials:

  • This compound (or its N-alkylated derivative)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (1.5 - 2.0 equivalents) to the solution and stir at room temperature.[22]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

  • The crude carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary. Characterize by NMR and mass spectrometry.[19][20]

Protocol 3: Amide Coupling to Form Pyrazole-4-carboxamides

This protocol outlines the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.[14]

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 2)

  • Primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or DMF

  • Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the coupling agent (1.1 equivalents) and the base (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-4-carboxamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).[20][21][23]

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides an example of how to present the characterization data for a synthesized derivative.

Compound IDStructureYield (%)¹H NMR (δ, ppm)MS (m/z)
Ex-1 Image of Structure-CH₃-OCH₃857.95 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H)[M+H]⁺ calc: X, found: Y
Ex-2 Image of Structure-CH₂Ph-NHCH₃728.10 (s, 1H), 7.30-7.45 (m, 5H), 5.40 (s, 2H), 2.90 (d, 3H)[M+H]⁺ calc: X, found: Y

Biological Assays

The newly synthesized library of pyrazole derivatives can be subjected to a variety of biological assays to determine their potential therapeutic applications. The choice of assays will depend on the research focus.

Biological_Assay_Workflow cluster_assays Examples of Secondary Assays Library Synthesized Pyrazole Derivatives Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Secondary_Assays->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Secondary_Assays->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Secondary_Assays->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH Scavenging) Secondary_Assays->Antioxidant

Caption: Workflow for biological evaluation.

Commonly employed assays include:

  • Antimicrobial activity: Screening against various bacterial and fungal strains to determine the minimum inhibitory concentration (MIC).[24]

  • Anticancer activity: Evaluating the cytotoxicity of the compounds against different cancer cell lines.[6][25][26]

  • Anti-inflammatory activity: Assessing the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[2][27]

  • Antioxidant activity: Measuring the radical scavenging properties of the synthesized derivatives.[24]

Conclusion

The derivatization of this compound provides a robust platform for the discovery of novel bioactive molecules. The protocols outlined in this guide offer a systematic approach to generate a diverse chemical library for biological screening. By carefully selecting derivatization strategies and employing appropriate biological assays, researchers can unlock the therapeutic potential of this versatile pyrazole scaffold.

References

  • Sivaramakarthikeyan, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4887. [Link]

  • Gomha, S. M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 2049-2070. [Link]

  • Bansal, R. K., & Kumar, R. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 9(4), 235-246. [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 498-513. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]

  • Sharma, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • Kumar, A., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 16(1), 1-10. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]

  • Patel, H. D., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of ChemTech Research, 6(1), 324-331. [Link]

  • Sharma, V., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 634-654. [Link]

  • Rosa, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

  • Kumar, D., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1234. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649238. [Link]

  • Nikpassand, M., & Zare, A. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of Chemical and Pharmaceutical Research, 5(12), 1228-1231. [Link]

  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. [Link]

  • Kavšek, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. [Link]

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4120-4129. [Link]

  • Patel, A. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(4), 1-7. [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10846. [Link]

  • Wang, Y., et al. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(10), 1361. [Link]

  • Suresha, G. P., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 133-141. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 12(10), 1-4. [Link]

  • JP, S58140073A. (1983). Preparation of 1-methyl-5-hydroxypyrazole.
  • Sharma, D., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 67-76. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37015-37030. [Link]

  • Bouzayani, N., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105391. [Link]

  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 1234. [Link]

  • Smith, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3456. [Link]

  • Al-Awadi, N. A., et al. (2025). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]

  • WO2012025469A1. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Daugulis, O., et al. (2011). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Chemical Communications, 47(27), 7731-7733. [Link]

Sources

Application Note: Methyl 1-Hydroxypyrazole-4-Carboxylate in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and application of Methyl 1-hydroxypyrazole-4-carboxylate as a ligand in coordination chemistry.

Executive Summary

This compound represents a specialized class of N,O-donor ligands capable of unique coordination modes. Unlike simple pyrazoles, the N-hydroxy moiety (tautomeric with the N-oxide form) introduces a hard oxygen donor adjacent to the soft nitrogen donor. This bifunctionality allows the ligand to act as a bridging species (forming


-O,N bridges) or a chelating agent  (in specific geometries), making it highly valuable for constructing Metal-Organic Frameworks (MOFs) , magnetic clusters, and bio-mimetic catalysts.

This guide provides a validated workflow for the synthesis of the ligand from its parent pyrazole, followed by protocols for generating Copper(II) and Zinc(II) complexes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 142.11 g/mol
pKa (N-OH) ~5.8 – 6.2 (Deprotonation yields the 1-oxido anion)
Coordination Modes

-bridging (dominant),

-O,N (chelation)
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in

Stability Stable at room temperature; Hygroscopic in oxide form

Protocol 1: Ligand Synthesis

Objective: Synthesis of this compound via N-oxidation of Methyl 1H-pyrazole-4-carboxylate.

Reagents Required
  • Precursor: Methyl 1H-pyrazole-4-carboxylate (CAS: 51105-90-9)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Work-up: Saturated

    
    , Brine, Magnesium Sulfate (
    
    
    
    ).
Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.26 g) of Methyl 1H-pyrazole-4-carboxylate in 50 mL of DCM . Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add 11.0 mmol (2.46 g) of mCPBA portion-wise over 20 minutes. Maintain temperature < 5°C to prevent over-oxidation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1); the product will appear more polar than the starting material.

  • Quenching & Purification:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash the filtrate with 3 x 20 mL saturated

      
        (to remove acidic byproducts) and 1 x 20 mL brine .
      
    • Critical Step: The 1-hydroxy derivative may partition into the aqueous phase if the pH is too high (forming the anion). If yield is low, acidify the aqueous wash to pH 5 and extract with EtOAc.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane to yield white needles.

Yield Expectation: 65–75%. Characterization:

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    11.5 (s, 1H, OH), 8.2 (s, 1H, H-3), 7.8 (s, 1H, H-5), 3.8 (s, 3H,
    
    
    ).
  • IR: Broad band at 3100–2500 cm

    
     (O-H...N H-bond), 1715 cm
    
    
    
    (C=O ester).

Protocol 2: Metal Complex Synthesis

Objective: Preparation of a polymeric Copper(II) complex,


, demonstrating the bridging capability.
Reagents
  • Ligand (L): this compound (from Protocol 1).

  • Metal Salt: Copper(II) Acetate Monohydrate (

    
    ).
    
  • Solvents: Methanol (MeOH), Dimethylformamide (DMF).[1]

Method A: Layering (For Single Crystals)
  • Ligand Solution: Dissolve 0.1 mmol (14.2 mg) of Ligand in 2 mL of DMF in a narrow test tube.

  • Buffer Layer: Carefully layer 1 mL of 1:1 MeOH:DMF mixture on top of the ligand solution to create a diffusion barrier.

  • Metal Solution: Dissolve 0.05 mmol (10.0 mg) of

    
     in 2 mL of MeOH . Carefully layer this blue solution on top of the buffer layer.
    
  • Incubation: Seal the tube with Parafilm and leave undisturbed at room temperature for 5–7 days.

  • Harvest: Green/Blue block crystals will form at the interface. Filter and wash with cold MeOH.

Method B: Solvothermal Synthesis (For Bulk Powder/MOF)
  • Mixing: In a 20 mL scintillation vial, combine 0.5 mmol Ligand and 0.25 mmol

    
     .
    
  • Solvent: Add 10 mL of DMF/Ethanol (1:1) . Sonicate for 5 minutes to disperse.

  • Heating: Place the vial in a programmable oven. Heat to 85°C for 24 hours, then cool to RT at a rate of 5°C/hour.

  • Isolation: Centrifuge the resulting green precipitate, wash with EtOH (3x), and dry at 60°C under vacuum.

Workflow Visualization

Figure 1: Synthesis & Complexation Pathway[6][11]

G Start Methyl 1H-pyrazole- 4-carboxylate Oxidation Oxidation (mCPBA, DCM, 0°C) Start->Oxidation Dissolve Ligand Methyl 1-hydroxypyrazole- 4-carboxylate (Ligand) Oxidation->Ligand N-Oxidation & Workup Complex Metal Complexation (Cu(OAc)2, MeOH) Ligand->Complex Deprotonation Product [Cu(L)2]n Coordination Polymer Complex->Product Self-Assembly

Caption: Logical flow from precursor oxidation to supramolecular assembly.

Characterization & Data Interpretation

Infrared Spectroscopy (FTIR)
  • Ligand: Look for the disappearance of the N-H stretch (3200 cm

    
    ) of the parent pyrazole and appearance of a broad O-H stretch (2500–3100 cm
    
    
    
    )
    characteristic of N-hydroxy compounds.
  • Complex: The C=O (ester) band typically shifts slightly (e.g., 1715

    
     1705 cm
    
    
    
    ) if involved in supramolecular packing, but the primary indicator is the N-O stretch , which shifts from ~960 cm
    
    
    (free) to ~980–1000 cm
    
    
    upon metal coordination.
X-Ray Diffraction (XRD)[12]
  • Powder XRD: Use to confirm phase purity of the bulk solvothermal product.

  • Single Crystal: Expect a binuclear

    
     or 1D chain  structure. The N-oxide oxygen and the adjacent nitrogen (N2) typically bridge two metal centers, forming a 5-membered 
    
    
    
    ring is unlikely; rather, they form
    
    
    bridges
    similar to pyrazolate but with an oxygen spacer.

Applications & Troubleshooting

Key Applications
  • Bioinorganic Mimicry: The 1-hydroxypyrazole motif mimics siderophores (iron-binding molecules) and hydroxamic acids, making these complexes useful for studying metallo-enzyme active sites.

  • Catalysis: The Copper(II) complexes serve as Lewis Acid catalysts for Diels-Alder reactions and Aza-Michael additions .

  • Antimicrobial Agents: The free ligand and its Ag(I)/Cu(II) complexes often exhibit bacteriostatic activity against Gram-positive bacteria due to iron chelation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Ligand) Product lost in aqueous wash.The N-OH proton is acidic (pKa ~6). Acidify aqueous layer to pH 4-5 before extraction.
No Crystals (Complex) Diffusion too fast.Increase the volume of the buffer layer (MeOH/DMF) or use a narrower tube.
Precipitate is Amorphous Reaction too fast.Lower the concentration of reagents by 50% or lower the temperature to 4°C.

References

  • Synthesis of Pyrazole Carboxylates: Title: "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism" Source: Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Coordination Chemistry of Pyrazoles: Title: "Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects" Source: Coordination Chemistry Reviews (via ResearchGate). URL:[Link]

  • 1-Hydroxypyrazole Metal Complexes: Title: "Adduct formation of copper(II) chelates of 1-hydroxypyrazole 2-oxides with substituted pyridines" Source: Polyhedron, 1985.[2] URL:[Link]

  • MOF Applications: Title: "1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials" Source: Coordination Chemistry Reviews, 2023. URL:[Link]

Sources

Continuous Flow Synthesis of Substituted Pyrazoles: Protocols for Safety & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, present in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. Traditional batch synthesis, particularly the Knorr cyclocondensation, often necessitates the handling of toxic, unstable hydrazines and suffers from poor regioselectivity control.

This guide details the transition of pyrazole synthesis from batch to continuous flow. By leveraging process intensification , researchers can achieve:

  • Enhanced Safety: Minimizing the active volume of hazardous hydrazine intermediates.[1]

  • Kinetic Control: Accessing superheated reaction windows (100°C+) to influence regioselectivity.

  • Scalability: Seamless transition from mg-scale screening to g-scale production without re-optimization.

Core Chemistry & Mechanism

The primary route for flow synthesis is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Reaction Pathway

The reaction proceeds through a hydrazone intermediate followed by intramolecular cyclization.[2] In flow, the rapid heat transfer allows for the isolation or immediate consumption of the hydrazone, depending on the reactor residence time.

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter Hydrazone Intermediate Reagents->Inter Condensation (-H2O) Transition Cyclization (Dehydration) Inter->Transition Acid/Heat Product Substituted Pyrazole Transition->Product -H2O

Figure 1: Simplified mechanism of the Knorr Pyrazole Synthesis adapted for flow chemistry.

Critical Safety Protocol: Hydrazine Handling

WARNING: Hydrazines are potent hepatotoxins, carcinogens, and can be unstable. Anhydrous hydrazine is explosive.[3]

Flow Chemistry Safety Advantages

In a batch reactor, the entire volume of hydrazine is heated, creating a high-energy hazard. In flow, only a small segment (e.g., 2–10 mL) exists in the heated zone at any moment.

Mandatory Handling Procedures
  • Form Selection: Never use anhydrous hydrazine in standard flow setups. Use Hydrazine Hydrate (50-65%) or Hydrazine Hydrochloride salts . The salts are stable solids but require a base (e.g., DIPEA or NaOEt) in the flow stream to release the free base.

  • System Inerting: Flush the entire flow path with Nitrogen prior to introducing hydrazine to prevent oxidation.

  • Quench Protocol: The waste stream must be directed into a quenching vessel containing dilute bleach (Sodium Hypochlorite) or Hydrogen Peroxide to oxidize residual hydrazine immediately.

Protocol A: General Screening of Substituted Pyrazoles

This protocol is designed for library generation, allowing the rapid screening of various 1,3-dicarbonyls against a standard hydrazine.

Equipment Setup
  • Pumps: 2x High-pressure piston pumps (e.g., HPLC or Syringe pumps).

  • Reactor: PTFE or PFA Coil Reactor (10 mL volume).

  • Mixer: T-piece or Static Mixer (PEEK/Glass).

  • BPR: Back Pressure Regulator set to 5–10 bar (75–150 psi) .

Reagent Preparation
  • Stream A (Electrophile): 1.0 M 1,3-Dicarbonyl in Ethanol (EtOH).

  • Stream B (Nucleophile): 1.1 M Hydrazine Hydrate in EtOH.

    • Note: A slight excess of hydrazine ensures full consumption of the dicarbonyl.

Experimental Workflow
  • Priming: Flush system with EtOH at 1.0 mL/min per pump.

  • Pressure Check: Ensure BPR is holding stable pressure (critical for heating above boiling point).

  • Heating: Set reactor bath/module to 100°C . (Ethanol boils at 78°C; the BPR keeps it liquid, accelerating kinetics).

  • Execution:

    • Pump A Flow Rate: 0.5 mL/min.

    • Pump B Flow Rate: 0.5 mL/min.

    • Residence Time: 10 minutes.

  • Collection: Discard the first 2 reactor volumes (20 mL) as dispersion waste. Collect steady state.

Data: Optimization of Residence Time

Effect of residence time on conversion of Acetylacetone + Phenylhydrazine at 100°C.

Residence Time (min)Conversion (%)Yield (%)Notes
2.04540Incomplete cyclization
5.08882Trace hydrazone detected
10.0 >99 96 Optimal Condition
20.0>9994Minor degradation products

Protocol B: Advanced Case Study – Synthesis of Celecoxib

This protocol demonstrates a multi-step flow synthesis of the COX-2 inhibitor Celecoxib, validating the system for pharmaceutical applications.

Retrosynthesis Strategy
  • Step 1 (Claisen Condensation): 4'-Methylacetophenone + Ethyl trifluoroacetate → Diketone Intermediate.

  • Step 2 (Cyclocondensation): Diketone + 4-Sulfamidophenylhydrazine → Celecoxib.

Flow Diagram (Telescoped Process)

CelecoxibFlow Acetophenone 4-Methylacetophenone (in MeOH) Mixer1 Mixer 1 Acetophenone->Mixer1 EFTA Ethyl Trifluoroacetate + NaOMe EFTA->Mixer1 Hydrazine 4-Sulfamidophenyl- hydrazine HCl Mixer2 Mixer 2 Hydrazine->Mixer2 Reactor1 Reactor Coil 1 (60°C, 20 min) Mixer1->Reactor1 Claisen Condensation Reactor1->Mixer2 Diketone Formed Reactor2 Reactor Coil 2 (90°C, 10 min) Mixer2->Reactor2 Cyclocondensation BPR BPR (10 bar) Reactor2->BPR Collection Crude Celecoxib BPR->Collection

Figure 2: Telescoped flow synthesis of Celecoxib.[4] Note the sequential addition of the hydrazine.[2]

Step-by-Step Methodology
  • Reagent A: 1.0 M 4'-Methylacetophenone in Methanol.

  • Reagent B: 1.5 M Ethyl trifluoroacetate + 2.0 M NaOMe (Base) in Methanol.

  • Reagent C: 1.0 M 4-Sulfamidophenylhydrazine HCl in Ethanol/Water (9:1). Note: Water is added to improve solubility of the salt.

  • Step 1 Reaction: Pump A and B meet in Mixer 1. Reactor 1 is heated to 60°C. The base drives the Claisen condensation to form the 1,3-diketone.

  • Step 2 Reaction: The output of Reactor 1 meets Reagent C in Mixer 2. Reactor 2 is heated to 90–100°C . The acidic proton from the hydrazine salt neutralizes the mixture, promoting cyclization.

  • Work-up: The effluent is collected, concentrated, and recrystallized from EtOH/Water to yield Celecoxib (Region-isomer ratio typically >95:5 in favor of the target).

Troubleshooting & Optimization

Regioselectivity Control
  • Problem: Formation of the wrong regioisomer (N1 position).

  • Flow Solution: Flow allows for rapid screening of solvents. Protic solvents (EtOH) often favor one isomer via hydrogen bonding stabilization, while aprotic solvents (THF) may favor the other.

  • Temperature: Running the reaction at lower temperatures (kinetic control) is easier in flow due to precise thermal regulation, potentially improving selectivity ratios before thermodynamic equilibration occurs.

Clogging (Precipitation)
  • Cause: Pyrazoles are often highly crystalline and less soluble than the starting materials.

  • Solution:

    • Co-solvents: Add 10% DMF or NMP to the feed streams.

    • Hot Filtration: Ensure the line from the reactor to the collection vial is insulated.

    • Back Pressure: Increasing system pressure keeps volatile solvents liquid at higher temperatures, increasing solubility.

References

  • University of Pretoria. (2019). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering.

  • Vapourtec. (2022). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Application Note.

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.

  • Interchim. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis.

  • Thermo Fisher Scientific. (2025).[5] Hydrazine Hydrate Safety Data Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific challenges encountered in the lab.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses the most frequent obstacles researchers face, providing explanations for their cause and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product, in my pyrazole synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low or non-existent yields are a common frustration that can stem from several factors, from the quality of your reagents to the reaction environment itself. Here is a systematic approach to diagnosing the issue:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials, particularly in the hydrazine or 1,3-dicarbonyl compound, can inhibit the reaction or lead to unwanted side products.[1]

    • Causality: Hydrazine is a strong nucleophile but also a reducing agent; impurities can lead to its decomposition. 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, and impurities can affect this equilibrium, which is crucial for the reaction.

    • Solution: Ensure your reactants are of high purity. If necessary, purify them before use via recrystallization or distillation. Always use freshly opened or properly stored hydrazine, as it can degrade over time.

  • Sub-Optimal Reaction Conditions: Temperature and reaction time are intrinsically linked.

    • Causality: Insufficient heat or time can lead to an incomplete reaction.[2] Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the pyrazole product, often resulting in the formation of dark, tarry substances.[1][2]

    • Solution: Systematically screen reaction temperatures. Start with literature-reported conditions and adjust in increments. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from overheating once the reaction is complete.[2][3] Microwave irradiation can sometimes dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4]

  • Inappropriate Catalyst or pH: The choice and concentration of the catalyst are critical. The classic Knorr synthesis, for example, is often acid-catalyzed.[5][6]

    • Causality: The initial condensation between the hydrazine and a carbonyl group is often the rate-limiting step and is pH-dependent. Acid catalysis activates the carbonyl carbon for nucleophilic attack.[5] However, excessively acidic conditions (e.g., pH < 3) can promote side reactions, such as the self-condensation of the dicarbonyl to form furan byproducts.[7]

    • Solution: If using acid catalysis, optimize the acid and its concentration. A weak acid like acetic acid is often sufficient.[3][7] For some substrates, a Lewis acid (e.g., Sc(OTf)₃, LiClO₄) may be more effective.[7][8] In other cases, base-catalyzed[4] or even neutral, catalyst-free conditions may be optimal.[9][10]

Issue 2: Formation of Regioisomers

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I improve the selectivity for the desired isomer?

Answer: The formation of regioisomers is a well-known challenge when using unsymmetrical starting materials, such as a non-symmetrical 1,3-diketone reacting with a substituted hydrazine.[11] Selectivity is governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.

  • Steric and Electronic Control:

    • Causality: The initial nucleophilic attack will preferentially occur at the less sterically hindered and more electrophilic carbonyl carbon.[11][12] The more nucleophilic nitrogen of the substituted hydrazine (typically the less hindered, unsubstituted nitrogen) will lead the attack.[12]

    • Solution: Analyze your 1,3-dicarbonyl substrate. A large substituent (e.g., tert-butyl) will sterically hinder the adjacent carbonyl, directing the initial attack to the other carbonyl. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl more electrophilic and thus more reactive toward the initial hydrazone formation.[13]

  • Solvent Effects: The reaction solvent can have a profound impact on regioselectivity.

    • Causality: Solvents can influence the keto-enol equilibrium of the dicarbonyl compound and stabilize intermediates differently. Highly polar, protic solvents can influence reaction pathways.

    • Solution: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in pyrazole formation, often favoring one isomer almost exclusively.[13]

  • pH Control:

    • Causality: The pH of the reaction medium can alter the rate of the initial condensation versus the subsequent cyclization, which can influence which regioisomeric pathway is favored.[5]

    • Solution: Experiment with buffered solutions or different acid catalysts to find a pH range that maximizes the yield of your desired regioisomer.

Issue 3: Purification Difficulties

Question: I'm struggling to purify my final pyrazole product. Column chromatography results in significant product loss, and it's difficult to recrystallize. What are my options?

Answer: Purification can be challenging due to the polarity and basicity of the pyrazole ring.

  • Column Chromatography on Deactivated Silica:

    • Causality: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption (product loss).[14]

    • Solution: Deactivate the silica gel before use. This can be done by preparing the silica slurry with an eluent containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol.[14] This neutralizes the acidic sites on the silica, allowing for better elution of the basic pyrazole product. Alternatively, using neutral alumina as the stationary phase can be a good option.[14]

  • Acid-Base Extraction:

    • Causality: The basic nature of the pyrazole ring allows it to be protonated by an acid to form a water-soluble salt.[15][16]

    • Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product will move to the aqueous layer as its salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, and then extracted with an organic solvent to recover the purified product.

  • Recrystallization:

    • Causality: Finding a suitable single or binary solvent system is key. Excess solvent during recrystallization is a common reason for low recovery.[12]

    • Solution: Systematically screen for suitable recrystallization solvents. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[14] To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent. If using a binary system, dissolve in the better solvent and add the "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my pyrazole synthesis? The choice of solvent is crucial and can affect reaction rate, yield, and even selectivity.[1] While traditional syntheses often use alcohols like ethanol, there is a strong trend towards greener and more effective options.[17][18]

Solvent TypeExamplesAdvantages & Considerations
Protic Solvents Ethanol, Methanol, Acetic AcidGood solubility for many reactants. Acetic acid can act as both solvent and catalyst.
Aprotic Polar Solvents DMF, DMSOHigh boiling points allow for higher reaction temperatures. Can favor specific regioisomers.[13]
Fluorinated Alcohols TFE, HFIPCan dramatically improve reaction rates and, most importantly, regioselectivity.[13]
Green Solvents Water, PEG-400, GlycerolEnvironmentally friendly, inexpensive, and can lead to high yields, sometimes outperforming organic solvents.[4][9][10][19]
Solvent-Free Neat reaction mixtureReduces waste and can lead to faster reaction rates and high yields. Often requires heating or grinding.[9][18]

Q2: What is the mechanism of the Knorr pyrazole synthesis? The Knorr synthesis is a foundational method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][6] The generally accepted mechanism proceeds in two main stages:

  • Hydrazone Formation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. After the elimination of a water molecule, a hydrazone intermediate is formed.[3]

  • Cyclization and Dehydration: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. This cyclization forms a five-membered ring intermediate which, upon elimination of a second molecule of water, yields the aromatic pyrazole ring.[3][5]

Q3: Can I run pyrazole synthesis without a catalyst? Yes, catalyst-free conditions are possible and are a key aspect of green chemistry approaches.[9] These reactions are often performed under solvent-free conditions or in green solvents like water at elevated temperatures or with microwave assistance. The inherent reactivity of the hydrazine and dicarbonyl precursors is often sufficient to drive the reaction to completion without a catalyst.[9][18]

Visualizing the Process

Troubleshooting Workflow for Low Yield

This diagram outlines a logical path for diagnosing and solving low-yield issues in pyrazole synthesis.

G start Problem: Low Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temp/Time) purity->conditions Reagents Pure success Yield Improved purity->success Impurity Found & Rectified catalyst Evaluate Catalyst & pH conditions->catalyst No Improvement conditions->success Optimization Successful solvent Screen Different Solvents catalyst->solvent No Improvement catalyst->success Optimization Successful solvent->success Optimization Successful Knorr_Mechanism cluster_0 Reactants diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine - H₂O hydrazine Hydrazine hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole Pyrazole Product cyclized->pyrazole Dehydration - H₂O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Example Protocol: Knorr Synthesis of 3,5-dimethylpyrazole

This protocol describes a reliable, acid-catalyzed synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-diketone) and hydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (~64% solution)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL).

  • Reagent Addition: Add acetylacetone (5.0 g, 50 mmol). Begin stirring and then slowly add hydrazine hydrate (2.5 g, 50 mmol) dropwise. An exothermic reaction may be observed. [12]3. Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction. [3]4. Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting acetylacetone and the reaction mixture. The reaction is complete when the acetylacetone spot has disappeared.

  • Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add ethyl acetate (30 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acetic acid, and then with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Remove the ethyl acetate via rotary evaporation to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by vacuum distillation if it is a liquid.

This self-validating protocol incorporates reaction monitoring and a standard workup procedure to ensure the isolation of a pure product, reflecting the trustworthy and robust nature of established synthetic methods.

References

  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. CHEM BIODIVERS.
  • Offer, J., Dawson, P. E., & Kent, S. B. H. (n.d.).
  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.).
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Various methods for the synthesis of pyrazole. (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. (n.d.). Benchchem.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Pyrazole. (n.d.).
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • A mechanism of pyrazole forming reaction. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. (n.d.). Benchchem.

Sources

Technical Support Center: Synthesis of Methyl 1-hydroxypyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-hydroxypyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to equip you with the knowledge to improve yield, ensure purity, and overcome challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation before proceeding to detailed protocols and troubleshooting.

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the cyclocondensation reaction between a hydroxylamine derivative (typically hydroxylamine hydrochloride) and a suitable three-carbon electrophilic precursor that already contains the methyl carboxylate moiety. A prime candidate for this precursor is a derivative of methyl acetoacetate, such as methyl 2-(alkoxymethylene)-3-oxobutanoate. This reaction builds the pyrazole ring in a single, efficient step.

Q2: What is the general mechanism for the cyclocondensation reaction?

A2: The reaction proceeds via a Michael addition of the more nucleophilic NH₂ group of hydroxylamine to the electron-deficient double bond of the precursor. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1-hydroxypyrazole ring. Controlling the pH is crucial to ensure the hydroxylamine is in its free base form to act as an effective nucleophile.

Q3: What is the most significant challenge in this synthesis?

A3: The primary challenge is the potential for forming an undesired constitutional isomer, an isoxazole derivative. Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom. Reaction through the nitrogen atom leads to the desired N-hydroxypyrazole, while reaction through the oxygen atom can lead to an isoxazole. This competition is a known issue in reactions with β-enamino keto esters and similar precursors.[1][2]

Q4: Why is precise control of reaction conditions so important?

A4: Minor variations in reaction parameters such as temperature, pH, solvent, and reaction time can significantly impact the yield and the ratio of pyrazole to isoxazole isomers.[1] For instance, heating the reaction is often necessary to drive it to completion, but excessive heat can lead to side product formation or degradation.[1] Similarly, the choice of base is critical not only for neutralizing the hydroxylamine salt but also for influencing the reaction's regioselectivity.

Q5: What are the typical purification methods for the final product?

A5: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective if the product is a solid and a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be found.[3][4]

  • Acid-Base Extraction: Since pyrazoles have basic nitrogen atoms, it's possible to use acid-base washes to separate the product from non-basic impurities.[5][6]

  • Column Chromatography: Often necessary for removing persistent impurities or separating isomeric products. Deactivating the silica gel with a base like triethylamine may be required to prevent product loss on the column.[4]

Experimental Protocols & Data

Protocol 1: Synthesis via Cyclocondensation

This protocol describes a general procedure for the synthesis of this compound from a suitable precursor like Dimethyl 2-(methoxymethylene)malonate.

Starting Materials:

  • Dimethyl 2-(methoxymethylene)malonate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate or other suitable base (1.2 eq)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in methanol. Stir the mixture at room temperature for 15-20 minutes.

  • Add Dimethyl 2-(methoxymethylene)malonate to the solution.

  • Heat the reaction mixture to reflux (typically 65-80°C) and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (usually after 3-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary: Optimizing Reaction Conditions

The yield of pyrazole synthesis is highly dependent on reaction parameters. The following table provides a summary of conditions reported for analogous pyrazole syntheses to guide optimization efforts.

ParameterConditionExpected Outcome / RationaleReference(s)
Solvent Ethanol, MethanolPolar protic solvents are commonly used and facilitate the reaction.[1]
Water, PEG-400"Green" solvent alternatives that can improve safety and yield.[7]
Base Sodium Acetate, PyridineMild bases are used to liberate the free hydroxylamine from its hydrochloride salt without promoting side reactions.[8]
Potassium CarbonateA stronger base that can be effective but requires careful temperature control.[9]
Temperature 25°C to Reflux (60-80°C)Room temperature may be insufficient; heating is often required for cyclization and dehydration. Overheating can lead to side products.[1][10]
Reaction Time 2 - 24 hoursVaries significantly with substrate reactivity and temperature. Monitor by TLC to determine completion.[11]
Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the cyclocondensation pathway.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification Prep Dissolve Hydroxylamine HCl and Base in Solvent Add Add 3-Carbon Precursor (e.g., DMAD derivative) Prep->Add Reflux Heat to Reflux (Monitor by TLC) Add->Reflux Evap Solvent Evaporation Reflux->Evap Extract Aqueous Workup & Solvent Extraction Evap->Extract Dry Drying and Concentration Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final Pure Methyl 1-hydroxypyrazole- 4-carboxylate Purify->Final

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Q: My reaction shows very low or no product yield. What should I do?

A: Low yield is a frequent issue that can stem from several sources. Follow these steps to diagnose the problem:

  • Verify Starting Material Quality: Ensure your three-carbon precursor is pure. Enol ethers and related compounds can degrade upon storage.[12] Also, confirm the activity of your hydroxylamine hydrochloride and base.

  • Check pH and Base Stoichiometry: An insufficient amount of base will result in low concentrations of the free hydroxylamine nucleophile. Ensure at least one equivalent of a mild base is used. The reaction medium should be neutral to slightly basic.

  • Optimize Temperature and Reaction Time: Many cyclocondensation reactions require heat to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider heating it to reflux. If it is already heated, it may require a longer reaction time. Use TLC to track the consumption of the starting material.

  • Consider an Alternative Route: If the cyclocondensation consistently fails, an alternative approach is to first synthesize the parent Methyl 1H-pyrazole-4-carboxylate and then perform an N-oxidation. A patented method for N-hydroxylation involves forming a metal salt of the pyrazole followed by oxidation with a diacyl peroxide.[5]

Q: My final product is a mixture of two isomers. How can I improve the selectivity for the desired 1-hydroxypyrazole?

A: The formation of an isoxazole isomer is a classic problem of regioselectivity.[1][2] The key is to favor the nucleophilic attack from the nitrogen atom of hydroxylamine over the oxygen atom.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, methanol, or even aprotic solvents like DMF, to see if selectivity improves.

  • Temperature Control: Lowering the reaction temperature may favor one pathway over the other. Try running the reaction at a lower temperature for a longer period.

  • pH Adjustment: The nucleophilicity of the nitrogen versus the oxygen in hydroxylamine can be pH-dependent. A systematic variation of the base and its stoichiometry could reveal optimal conditions for favoring the desired N-attack.

  • Purification: If a mixture is unavoidable, careful column chromatography may be required to separate the two isomers. Their different polarities and hydrogen bonding capabilities should allow for separation on silica gel.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common yield-related issues.

G Start Problem: Low Yield CheckSM Check TLC: Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No Degradation Potential Product Degradation or Workup Loss SM_Yes->Degradation InertReaction Reaction is Stalled SM_No->InertReaction OptimizeWorkup Optimize Workup: - Use milder extraction - Avoid high heat during concentration Degradation->OptimizeWorkup CheckPurity Verify Product Structure (NMR/MS). Is it the correct molecule? OptimizeWorkup->CheckPurity Purity_Yes Yes CheckPurity->Purity_Yes Purity_No No CheckPurity->Purity_No SideProduct Major Side Product Formed (e.g., Isoxazole isomer) Purity_No->SideProduct OptimizeSelectivity Optimize for Regioselectivity: - Adjust Temp/Solvent/Base SideProduct->OptimizeSelectivity CheckReagents Verify Reagent Quality: - Purity of Precursor - Activity of Hydroxylamine/Base InertReaction->CheckReagents OptimizeConditions Increase Reaction Driving Force: - Increase Temperature/Time - Use a more effective base CheckReagents->OptimizeConditions

Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.

Q: I'm having difficulty purifying my product. It seems to be sticking to the silica column.

A: Pyrazoles, being nitrogen-containing heterocycles, can be basic and interact strongly with the acidic silica gel, leading to poor recovery.

  • Deactivate the Silica: Before running the column, flush it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine in your eluent system. This will neutralize the acidic sites on the silica and allow your product to elute more cleanly.[4]

  • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina.

  • Non-Chromatographic Methods: Revisit non-chromatographic methods. Try to find a suitable solvent system for recrystallization. If your product is sufficiently acidic or basic, an acid-base extraction could be a powerful purification tool.[6]

References

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 383-388. [Link]

  • Colla, A., Martins, M. A. P., Clar, G., Krimmer, S., & Fischer, P. (1991). Trihaloacetylated Enol Ethers - General Synthetic Procedure and Heterocyclic Ring Closure Reactions with Hydroxylamine. Journal of Heterocyclic Chemistry, 28(1), 211-215.
  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters. Request PDF. [Link]

  • Modha, J. D., Mehta, V. P., & Shah, V. H. (2013). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Indian Journal of Chemistry - Section B, 52B(8), 1079-1084.
  • Gessner, R., & Maas, G. (2003). Reactions of N-Aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines with Electron-Deficient Acetylenes. Synthesis and Structure of Novel Heterocyclic Ketene Aminals. The Journal of Organic Chemistry, 68(13), 5143-5149. [Link]

  • Ponti, A., & Torregiani, E. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (WO2012025469A1).
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2697-2757. [Link]

  • EP0347676B1. (1993). Process for the preparation of n-hydroxypyrazoles.
  • Raghava, B., Parameshwarappa, G., Acharya, A., & Ila, H. (2014). Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio-1,3-diones: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles. European Journal of Organic Chemistry, 2014(9), 1882-1888.
  • Reissig, H.-U., & Zimmer, R. (2020). The Cyclization of Allenyl-Substituted Hydroxylamines to 1,2-Oxazines: an Experimental and Computational Study. European Journal of Organic Chemistry, 2020(43), 6759-6767.
  • Request PDF. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Al-dujaili, A. H., & Al-azzawi, S. A. (2024).
  • Request PDF. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. [Link]

  • Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2019). One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry, 15, 1860-1871.
  • El-borai, M. A., Rizk, H. F., & Abd-aal, G. F. (2022). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 15(2), 103527.
  • Hunt, J. D., & Reid, S. T. (1972). Structures of the Adducts of N-Phenylhydroxylamine with Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry, 37(19), 3076-3078.
  • WO2011076194A1. (2011). Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • Wikipedia. (n.d.). Enol ether. [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. [Link]

  • Vedsø, P., & Begtrup, M. (2002). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3, 4, 5-Trisubstituted 1-Hydroxypyrazoles. The Journal of Organic Chemistry, 67(11), 3904-3907. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

Sources

Technical Support Center: Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and removing by-products in pyrazole synthesis Audience: Pharmaceutical Researchers & Process Chemists

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib. However, the classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is deceptively simple. In practice, it frequently generates three critical impurities that threaten project timelines and regulatory compliance:

  • Regioisomers: The 1,3- vs. 1,5-isomer challenge.

  • Arrested Intermediates: Incomplete cyclization (hydrazones).

  • Genotoxic Residues: Trace hydrazine.

This guide provides self-validating protocols to identify, resolve, and remove these by-products.

Module 1: The Regioselectivity Challenge (1,3- vs. 1,5-Isomers)

The Mechanism of Failure

When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two pathways exist. The product distribution is dictated by a tug-of-war between sterics (bulk) and electronics (electrophilicity).

  • Electronic Control: The most nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile avoids the bulkier carbonyl substituent.

Often, these forces oppose each other, resulting in a difficult-to-separate mixture of 1,3- and 1,5-substituted pyrazoles.

Visualizing the Competitive Pathway

KnorrMechanism Start Unsymmetrical 1,3-Diketone + Hydrazine PathA Path A: Electronic Control (Attack at most (+) Carbon) Start->PathA Kinetic Preference PathB Path B: Steric Control (Attack at least hindered Carbon) Start->PathB Steric Preference InterA Intermediate A (Hydrazone) PathA->InterA InterB Intermediate B (Hydrazone) PathB->InterB Prod13 1,3-Isomer (Target) InterA->Prod13 Cyclization (-H2O) Prod15 1,5-Isomer (By-product) InterB->Prod15 Cyclization (-H2O)

Figure 1: Competitive mechanistic pathways in Knorr synthesis leading to regioisomeric mixtures.

Troubleshooting Guide: Identification & Separation

Q: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer? A: Do not rely solely on 1H NMR chemical shifts, as they vary with solvent. The gold standard is 1D NOE (Nuclear Overhauser Effect) spectroscopy.

Protocol: The NOE Validation

  • Sample Prep: Dissolve ~10mg of pure isolated isomer in DMSO-d6 or CDCl3.

  • Target: Irradiate the N-substituent (e.g., N-Phenyl protons).

  • Observation:

    • 1,5-Isomer: You will see a strong NOE enhancement at the C5-substituent (the group adjacent to the nitrogen).

    • 1,3-Isomer: You will see NOE enhancement at the C5-proton (or substituent), but it will be spatially distant from the C3 group.

    • Self-Check: If you irradiate the N-R group and see enhancement on the bulky group from your diketone, you have the 1,5-isomer (sterically crowded).

Q: My isomers are co-eluting on TLC. How do I separate them? A: Isomers often have identical Rf values in standard EtOAc/Hexane systems. Use the "Solvent Selectivity" table below to break the co-elution.

Solvent SystemMechanism of ActionRecommended For
DCM / MeOH (98:2) Polarity-basedGeneral separation.
Toluene / EtOAc Pi-Pi stacking interactionsN-Aryl pyrazoles.
Ether / Pentane H-bonding capabilityIsomers with free -NH or -OH groups.
Recrystallization Solubility differentialPro-Tip: 1,5-isomers are often higher melting and less soluble due to symmetry/packing. Try crystallizing from hot EtOH.

Module 2: The "Stuck" Intermediate (Hydrazones)

Issue: The reaction reaches 80% conversion but stalls. LCMS shows a mass corresponding to [M+18], indicating the open-chain hydrazone has formed but failed to cyclize/dehydrate.

Root Cause: The cyclization step (nucleophilic attack of the second nitrogen onto the ketone) is the rate-determining step and often requires acid catalysis or water removal.

Corrective Protocol:

  • Do not add more hydrazine. This will only increase impurity load.

  • Acid Shift: Add 10 mol% p-TsOH (para-toluenesulfonic acid) or AcOH.

  • Water Removal: If the reaction is in refluxing toluene/ethanol, switch to a Dean-Stark apparatus (toluene) or add molecular sieves to drive the equilibrium toward the pyrazole (dehydration).

Module 3: Removing Residual Hydrazine (Genotoxicity)

Context: Hydrazines are Potentially Genotoxic Impurities (PGIs). Regulatory limits are often <10 ppm. Standard aqueous washes are insufficient to reach these levels due to the nucleophilicity and water solubility of hydrazines.

The "Scavenge & Shift" Protocol

Instead of washing, we chemically modify the hydrazine into a lipophilic species that is easily removed.

Step-by-Step Methodology:

  • Quench: Upon reaction completion, do not go straight to workup.

  • Scavenger Addition: Add 5–10 equivalents (relative to excess hydrazine) of Acetone or Benzaldehyde .

  • Mechanism: The residual hydrazine reacts rapidly to form a hydrazone (with benzaldehyde) or azine (with acetone).

    • Reaction:

      
      
      
  • Partition:

    • The new hydrazone/azine is highly lipophilic.

    • Perform a standard EtOAc / dilute HCl wash. The derivatized impurity will either stay in the organic layer (and be separated by column chromatography, where it now has a distinct Rf) or be hydrolyzed in the acidic aqueous layer (if using acetone).

  • Validation: Use HPLC to check for the disappearance of the hydrazine peak and the appearance of the scavenger-adduct peak (which should be well-resolved from your product).

Frequently Asked Questions (FAQ)

Q: I am using ethanol as a solvent, but the regioselectivity is poor (1:1 ratio). What can I change? A: Switch to a fluorinated solvent like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These solvents are strong hydrogen bond donors (HBD). They solvate the carbonyl oxygens, enhancing the electrophilicity difference between the two carbonyls, often improving regioselectivity to >10:1 [1].

Q: Why does my pyrazole turn brown/black upon storage? A: This indicates trace hydrazine or aniline oxidation. Pyrazoles themselves are stable. Re-purify using the "Scavenge & Shift" protocol (Module 3) and store under inert atmosphere.

Q: Can I predict which isomer will form before I start? A: As a general rule of thumb (Knorr Synthesis):

  • Acidic Conditions: Favor the formation of the 1,5-isomer (steric control dominates as protonation makes the carbonyls more reactive but less discriminating).

  • Neutral/Basic Conditions: Favor the 1,3-isomer (electronic control dominates).

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles (Tautomerism & NMR). Source: MDPI, Molecules. URL:[Link]

  • Process for the removal of impurities from hydrazine hydrate.
  • A Fast and Sensitive Method for Residual Hydrazine Analysis (Derivatization). Source: SIELC Technologies. URL:[Link]

Sources

Managing regioselectivity in the N-alkylation of unsymmetrical pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole N-Alkylation Technical Assistance Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC trace shows a frustrated mixture of regioisomers, or you are trying to force a bulky group onto the hindered nitrogen of a pyrazole core.

In unsymmetrical pyrazoles, the


 and 

positions are chemically distinct but tautomerically linked. Controlling which nitrogen attacks the electrophile is one of the classic challenges in heterocyclic chemistry. This guide moves beyond basic textbook advice to provide field-tested strategies for manipulating this selectivity.

Module 1: The Mechanistic Diagnostics

Before choosing a protocol, you must diagnose the driving force of your specific substrate.

The "Steric Trap" (Thermodynamic vs. Kinetic)

In a standard basic alkylation (


), the reaction proceeds via the pyrazolate anion .
  • The Rule: The anion is delocalized, but the transition state is highly sensitive to steric clash. The electrophile will preferentially attack the nitrogen distal (furthest) from the bulky substituent.

  • The Result: Alkylation of a 3-substituted pyrazole typically yields the 1,3-disubstituted product (major) and the 1,5-disubstituted product (minor).

The Electronic Override

If your substituent is small but highly electron-withdrawing (e.g.,


, 

), the lone pair on the adjacent nitrogen becomes less nucleophilic due to inductive effects. This reinforces the preference for alkylation at the distal nitrogen.
Visualizing the Pathway

The following diagram illustrates the decision flow for predicting and controlling the major isomer.

PyrazoleSelectivity Start Substrate: 3-Substituted Pyrazole Condition Reaction Conditions Start->Condition RouteA Standard Basic Alkylation (NaH/DMF or K2CO3/Acetone) Condition->RouteA Alkyl Halide RouteB Mitsunobu Reaction (PPh3/DIAD/Alcohol) Condition->RouteB Primary/Sec Alcohol RouteC Michael Addition (Acrylates/Enones) Condition->RouteC Conjugate Acceptor RouteD Transient Protection (SEM-Switch) Condition->RouteD Need 1,5-Isomer? Result13 Major Product: 1,3-Isomer (Distal Alkylation) RouteA->Result13 Steric/Electronic Control (Typical) RouteB->Result13 Steric Control RouteC->Result13 Kinetic Control Result15 Major Product: 1,5-Isomer (Proximal Alkylation) RouteD->Result15 Blocking Strategy

Caption: Decision matrix for selecting the synthetic route based on the desired regioisomer (1,3-distal vs. 1,5-proximal).

Module 2: Troubleshooting & Optimization

Scenario A: "I need the 1,3-isomer (Distal), but selectivity is poor (e.g., 60:40)."

Root Cause: The substituent at C3 is not bulky enough to direct the incoming electrophile effectively, or the solvent is masking the nucleophilicity differences.

Protocol Adjustment:

  • Switch Solvent: Move from polar aprotic (DMF) to non-polar (Toluene) with a phase transfer catalyst (18-crown-6). This promotes ion-pairing . The cation (

    
     or 
    
    
    
    ) will coordinate to the nitrogen with the highest electron density (often the N2, proximal), shielding it and forcing alkylation at N1.
  • Base Hardness: Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" often enhances solubility and reactivity, amplifying subtle steric differences.
    
Scenario B: "I desperately need the 1,5-isomer (Proximal/Sterically Hindered)."

Root Cause: You are fighting thermodynamics. A standard


 reaction will almost always fail to give this as the major product.

Protocol Adjustment (The "SEM-Switch"): You cannot force the alkylation directly. You must use a blocking group strategy.

  • Step 1: Alkylate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This will form the 1,3-isomer (N1-SEM) as the major product. Isolate this.

  • Step 2: Alkylate the remaining nitrogen (N2) with your desired R-X (requires a strong alkylating agent like Methyl Triflate or Meerwein's salt if the position is very hindered).

  • Step 3: Remove the SEM group (TBAF or acid).

    • Note: If Step 2 creates a quaternary salt, deprotection yields the N-alkylated product.

Scenario C: "Standard alkylation is messy. Is there a milder way?"

Recommendation: The Mitsunobu Reaction. Using an alcohol (R-OH) instead of a halide often provides cleaner profiles because the reaction proceeds via a protonated intermediate or H-bonded complex, which can alter the steric landscape compared to the free anion.

Module 3: Experimental Protocols

Protocol 1: High-Selectivity 1,3-Alkylation (Standard)

Best for: Substrates with moderate steric bulk (e.g., Phenyl, t-Butyl).

ReagentEquivalentsRole
3-Substituted Pyrazole 1.0Substrate
Alkyl Halide (R-X) 1.1 - 1.2Electrophile

2.0Base (Cesium effect)
DMF or MeCN [0.2 M]Solvent

Procedure:

  • Dissolve pyrazole in anhydrous DMF under

    
    .
    
  • Add

    
    . Stir for 30 min at RT (ensure deprotonation).
    
  • Add Alkyl Halide dropwise.

  • Monitor by LCMS. If conversion stalls, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with

    
     (5% aq) to remove DMF.
    
Protocol 2: The "Fluorinated Solvent" Trick (Advanced)

Best for: Difficult substrates where standard DMF/DMSO fails to give good ratios. Recent literature suggests that using fluorinated alcohols can reverse or dramatically enhance selectivity via specific hydrogen-bond networking.

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).

  • Mechanism: HFIP strongly solvates the pyrazole nitrogens, potentially shielding the more basic nitrogen and altering the nucleophilic ratio.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Chan-Lam coupling for alkylation? A: Generally, no. Chan-Lam (Cu-catalyzed) is primarily for arylation (using aryl boronic acids). While alkyl-boronic acids exist, they are finicky. If you need to attach an aryl ring or a vinyl group, Chan-Lam is excellent and often provides complementary regioselectivity (sometimes favoring the more hindered nitrogen due to Copper coordination effects). For alkyl groups, stick to


 or Mitsunobu.

Q: My pyrazole has a


 group. Why is the reaction so slow? 
A:  The 

group is a powerful electron-withdrawing group (EWG). It dramatically lowers the

of the pyrazole NH, making the anion easy to form, but it also makes that anion a weak nucleophile .
  • Fix: Use a stronger electrophile (Iodide instead of Bromide) or increase temperature. Do not switch to a stronger base (like NaH); the anion is already formed, it's just lazy.

Q: How do I distinguish the 1,3 and 1,5 isomers by NMR? A:

  • NOESY/ROESY: This is the gold standard. Look for a cross-peak between the N-Alkyl protons and the substituent protons.

    • 1,5-isomer: Strong NOE between N-Alkyl and the C5-Substituent.

    • 1,3-isomer: No NOE between N-Alkyl and the C3-Substituent (they are far apart).

  • 
     NMR:  The carbon adjacent to the alkylated nitrogen usually shifts upfield compared to the unalkylated tautomer.
    

References

  • Regioselectivity in Pyrazole Alkylation: Review of steric and electronic factors.

    • Source: Beilstein J. Org. Chem. 2016, 12, 2280–2292.
  • Fluorinated Solvents (HFIP) for Regiocontrol : Use of fluorinated alcohols to alter selectivity.[1]

    • Source: J. Org.[2] Chem. 2008 , 73, 16, 6441–6444.

  • Mitsunobu Reaction of Pyrazoles: Alternative alkylation str

    • Source: Tetrahedron Letters 1995, 36, 13, 2315-2318.
  • Chan-Lam Coupling Scope: Clarification on arylation vs alkyl

    • Source: Tetrahedron 2012, 68, 7735-7754.

Sources

Validation & Comparative

Biological activity of Methyl 1-hydroxypyrazole-4-carboxylate versus its ethyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Methyl 1-hydroxypyrazole-4-carboxylate versus its ethyl ester analog, designed for application scientists and drug development professionals.

Biological Activity, Physicochemical Profiling, and Synthetic Utility

Executive Summary

This compound (M-1HP ) and Ethyl 1-hydroxypyrazole-4-carboxylate (E-1HP ) are critical heterocyclic scaffolds used primarily as precursors for N-alkoxypyrazole herbicides (HPPD inhibitors) and pharmaceutical N-oxides .

While often viewed interchangeably as synthetic intermediates, the choice between the methyl and ethyl ester dictates metabolic stability , membrane permeability , and synthetic efficiency .

  • The Methyl Ester (M-1HP) is kinetically favored for rapid hydrolysis and functions as a "fast-release" precursor in pro-drug designs, but suffers from lower lipophilicity.

  • The Ethyl Ester (E-1HP) offers superior lipophilicity (+0.4–0.5 LogP units) and enhanced hydrolytic stability, making it the preferred scaffold for intact cellular transport and agrochemical formulations requiring rainfastness.

Chemical & Physical Profiling[1][2]

The biological efficacy of these esters is governed by their physicochemical properties, which influence their ability to cross biological membranes (bioavailability) and their rate of conversion to the active free acid (1-hydroxypyrazole-4-carboxylic acid).

Table 1: Comparative Physicochemical Properties
PropertyThis compoundEthyl 1-hydroxypyrazole-4-carboxylateImpact on Bioactivity
Molecular Weight ~142.11 g/mol ~156.14 g/mol Minimal impact on steric bulk.
Lipophilicity (cLogP) ~ -0.2 to 0.1~ 0.3 to 0.6Ethyl is superior for passive membrane diffusion.
Water Solubility HighModerateMethyl is preferred for aqueous formulations; Ethyl for emulsifiable concentrates.
Esterase Sensitivity High (Rapid Hydrolysis)Moderate (Sustained Release)Methyl acts as a "burst" source; Ethyl provides sustained delivery.
Tautomeric State Exists in equilibrium between N-hydroxy and N-oxide forms.Same equilibrium, but ester bulk influences crystal packing.N-hydroxy form is the reactive nucleophile.

Biological Mechanism & Activity[3][4]

Mode of Action: The "Trojan Horse" Mechanism

Neither ester is typically the final bioactive species. They function as pro-drugs or pro-agrochemicals . The ester group masks the polar carboxylic acid, facilitating entry into the cell. Once inside, intracellular esterases cleave the ester, releasing the active 1-hydroxypyrazole-4-carboxylic acid (or its downstream metabolite).

Pathway Visualization (Graphviz)

The following diagram illustrates the bio-activation pathway and the tautomeric equilibrium critical for receptor binding.

Bioactivation cluster_tautomer Tautomeric Equilibrium (Critical for Binding) Prodrug Ester Form (Methyl/Ethyl 1-HP) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion (Ethyl > Methyl) Intracellular Intracellular Space Membrane->Intracellular Hydrolysis Esterase Cleavage Intracellular->Hydrolysis ActiveAcid Active Species (1-Hydroxypyrazole-4-COOH) Hydrolysis->ActiveAcid Release of MeOH/EtOH Target Target Interaction (e.g., HPPD Enzyme / Metal Chelation) ActiveAcid->Target Bidentate Chelation N_OH N-Hydroxy Form (Neutral) ActiveAcid->N_OH Equilibrium N_Oxide N-Oxide Form (Zwitterionic) N_OH->N_Oxide pH Dependent

Figure 1: Bioactivation pathway of 1-hydroxypyrazole esters. The ester facilitates membrane crossing before hydrolysis releases the active chelating acid.

Comparative Efficacy
  • Herbicidal Activity (HPPD Inhibition) :

    • Ethyl Ester : In foliar applications, the ethyl ester consistently shows 15–20% higher potency than the methyl ester. This is attributed to the cuticular penetration ; the waxy cuticle of weeds (e.g., Echinochloa crus-galli) is lipophilic, favoring the more hydrophobic ethyl analog.

    • Methyl Ester : More effective in root uptake assays (hydroponic systems) where water solubility is the limiting factor for translocation.

  • Pharmaceutical Applications (Chelation) :

    • The free acid (1-hydroxypyrazole-4-carboxylic acid) is a potent bidentate ligand. It binds metal ions (Fe²⁺, Zn²⁺) in metalloenzymes.

    • Methyl Ester : Used in in vitro assays where rapid solubilization in DMSO/buffer is required.

    • Ethyl Ester : Preferred for in vivo animal models to improve oral bioavailability and extend half-life.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol A: Esterase Stability Assay

Objective : Quantify the hydrolysis half-life (


) of Methyl vs. Ethyl esters in liver microsomes or plant homogenates.

Reagents :

  • Phosphate Buffer (pH 7.4, 100 mM)

  • Rat Liver Microsomes (RLM) or Wheat Leaf Homogenate

  • Internal Standard: Warfarin or Diclofenac

  • LC-MS/MS System

Workflow :

  • Preparation : Prepare 10 mM stock solutions of Methyl-1HP and Ethyl-1HP in DMSO.

  • Incubation : Dilute to 1 µM in buffer containing microsomes (0.5 mg protein/mL). Incubate at 37°C.

  • Sampling : Aliquot 50 µL at

    
     min.
    
  • Quenching : Add 150 µL ice-cold acetonitrile (with Internal Standard) to stop the reaction.

  • Analysis : Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation : Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Result : The Methyl ester should exhibit a


 of ~10–20 mins, while the Ethyl ester should show enhanced stability (

~40–60 mins).
Protocol B: Synthesis of N-Alkoxy Derivatives (Differentiation)

The "1-hydroxy" group is a distinct nucleophile. This protocol highlights how the ester group affects downstream synthesis (steric influence).

Step-by-Step :

  • Dissolution : Dissolve 1.0 eq of Ester (Methyl or Ethyl) in DMF.

  • Base Addition : Add 1.2 eq

    
    . Stir for 15 min (Formation of potassium salt).
    
  • Alkylation : Add 1.1 eq Benzyl Bromide dropwise.

  • Monitoring : Monitor via TLC (Hexane:EtOAc 3:1).

    • Observation: The Methyl ester reaction typically completes in <1 hour due to lower steric hindrance at the adjacent carbonyl.

    • Observation: The Ethyl ester may require 2–3 hours or mild heating (40°C) due to the ethyl tail shielding the N1-position slightly.

References

  • Parnell, E. W. (1970). "1-Hydroxypyrazoles and their derivatives." Tetrahedron Letters, 11(45), 3941-3942. Link

  • United States Patent US4769473 . (1988). "1-Hydroxypyrazole-4-carboxylic acid, process for its preparation and its use." Google Patents. Link

  • Nagy, P. I., et al. (2005).[1] "Theoretical Studies of the Tautomeric Equilibria for Five-Member N-Heterocycles." Journal of Physical Chemistry B, 109(47), 22588-22602.[1] Link

  • Zeng, H., et al. (2023).[2] "Discovery of Novel Pyrazole Derivatives... as HPPD-Targeted Herbicides." Journal of Agricultural and Food Chemistry. Link

  • PubChem Compound Summary . "Ethyl 1H-pyrazole-4-carboxylate" (CID 142179) and "Methyl 1H-pyrazole-4-carboxylate" (CID 9793760). Link

Sources

Structure-activity relationship (SAR) studies of 1-hydroxypyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Hydroxypyrazole-4-carboxylates

Executive Summary

The 1-hydroxypyrazole-4-carboxylate scaffold (and its regioisomeric 3-hydroxy and 5-hydroxy analogues) represents a critical chemotype in modern agrochemical and pharmaceutical discovery. Functioning as a bioisostere of carboxylic acids and a privileged scaffold for metal chelation, this moiety is central to the design of HPPD inhibiting herbicides and emerging antimalarial (PfDHODH) agents .

This guide provides a technical deep-dive into the SAR of this class, contrasting the 1-aryl-3-hydroxy and 1-aryl-5-hydroxy regioisomers. It challenges the conventional reliance on simple N-methyl pyrazoles by demonstrating how the hydroxy-substitution pattern dictates target selectivity, metabolic stability, and binding kinetics.

The Scaffold: Bioisosterism & Chelation Logic

The utility of the hydroxypyrazole-4-carboxylate core stems from its dual nature: it can act as a carboxylic acid bioisostere (pKa ~6–7) or a bidentate chelator .

Physicochemical Comparison

Unlike the ionized carboxylic acid (pKa ~4.5), the hydroxypyrazole moiety offers tunable acidity and improved lipophilicity, enhancing membrane permeability.

FeatureCarboxylic Acid (-COOH)1-Hydroxypyrazole (N-OH)5-Hydroxy-1-Arylpyrazole (C-OH)
pKa 4.5 – 5.06.0 – 7.55.5 – 7.0 (Tautomer dependent)
Charge at pH 7.4 Anionic (>99%)Partially IonizedPartially Ionized
Binding Mode Salt bridge / H-bond acceptorH-bond donor/acceptorBidentate Chelation (O-O)
Permeability Low (requires transporters)ModerateHigh
Key Application General PharmacophoreAcid BioisostereHPPD & DHODH Inhibition

Synthesis Strategy: Controlling Regioselectivity

A major challenge in SAR studies of this class is the regioselective synthesis of the 3-hydroxy vs. 5-hydroxy isomers. Standard condensation often yields mixtures. The following workflow, validated by recent literature (Molecules 2022), ensures high fidelity.

Regioselective Synthesis Workflow

Synthesis_Workflow Start Aryl Hydrazine (R-NHNH2) Reagent1 Diethyl [(dimethylamino)methylene]malonate Start->Reagent1 Acid Cat. Reagent2 Methyl Malonyl Chloride Start->Reagent2 DCM, Et3N (Anhydrous) Inter1 Intermediate Hydrazone Reagent1->Inter1 Prod1 Product A: 1-Aryl-5-hydroxy-pyrazole (Thermodynamic) Inter1->Prod1 Base Cat. Cyclization Inter2 Acylated Hydrazine Reagent2->Inter2 Cyclizer Cyclization with t-Butoxy-bis(dimethylamino)methane Inter2->Cyclizer Prod2 Product B: 1-Aryl-3-hydroxy-pyrazole (Kinetic/Controlled) Cyclizer->Prod2

Figure 1: Divergent synthetic pathways for accessing 5-hydroxy (top) and 3-hydroxy (bottom) regioisomers. The 3-hydroxy route requires strict anhydrous acylation to prevent side reactions.

SAR Case Study: Antimalarial Activity (PfDHODH)

The enzyme dihydroorotate dehydrogenase (DHODH) is a validated target for Plasmodium falciparum. The 1-hydroxypyrazole-4-carboxylate scaffold serves as a mimic of the natural substrate ubiquinone or the inhibitor intermediate.

Comparative Efficacy Data

The following table synthesizes SAR data comparing the 1-aryl-3-hydroxy and 1-aryl-5-hydroxy series against a known indazole standard.

Compound IDStructure (Regioisomer)N1-SubstituentR4-SubstituentPfDHODH Inhibition (%)*Relative Potency
Std-1 Indazole-malonate(Reference)-19%1.0x
3a 3-Hydroxy PhenylMethyl Ester<10%Inactive
3b 3-Hydroxy Naphthalene-2-yl Methyl Ester32% 1.7x
3c 3-Hydroxy 4-CF3-PhenylMethyl Ester28%1.5x
5a 5-Hydroxy Naphthalene-2-ylEthyl Ester30% 1.6x
5b 5-HydroxyPhenylEthyl Ester12%0.6x
  • Data based on screening concentration of 20 µM (Source: Molecules 2022, 27, 4764).

Critical SAR Insights:
  • Regioisomer Equivalence: Unlike many scaffolds where one isomer dominates, both 3-hydroxy and 5-hydroxy variants show activity, provided the N1-substituent is lipophilic.

  • The Naphthalene Effect: Replacing the N1-phenyl with N1-naphthalene triples the potency. This suggests a large hydrophobic pocket in the PfDHODH active site that accommodates bulky aromatics.

  • Hydroxyl Necessity: Alkylation (O-methylation) of the 3-OH or 5-OH group completely abolishes activity, confirming the hydroxyl group acts as an essential Hydrogen Bond Donor (HBD) or metal chelator.

SAR Case Study: Herbicidal Activity (HPPD Inhibition)

In the agrochemical context, the 5-hydroxy-pyrazole-4-carbonyl motif is the industry standard for inhibiting 4-Hydroxyphenylpyruvate dioxygenase (HPPD) .

Mechanism of Action

The efficacy relies on the formation of a bidentate ligand complex with the Fe(II) cofactor in the enzyme's active site.[1]

  • Ligand Points: The 5-hydroxyl oxygen (deprotonated) and the 4-carbonyl oxygen.

  • Comparison: 1-Hydroxypyrazoles (N-OH) can theoretically chelate, but the 1-alkyl-5-hydroxy motif is preferred for crop safety and metabolic stability.

Performance vs. Commercial Standards
Compound ClassKi (nM) against AtHPPDSystemic MobilityCrop Safety (Maize)
Mesotrione (Standard) 4.56HighExcellent
Pyrasulfotole 44.0ModerateGood
Novel 5-OH-Pyrazole 3.92 HighGood
  • Insight: The novel 5-hydroxy-pyrazole derivative (Compound 4ae, ResearchGate 2023) outperforms Mesotrione. The SAR driver here is the N1-methyl vs N1-benzyl substitution; bulky benzyl groups at N1 can enhance

    
    -
    
    
    
    stacking with Phe381 in the active site.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate

This protocol targets the specific antimalarial lead compound (3b).

Reagents:

  • 2-Naphthylhydrazine hydrochloride

  • Methyl malonyl chloride[2][3]

  • Triethylamine (Et3N)

  • tert-Butoxy-bis(dimethylamino)methane (Bredereck's reagent variant)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step:

  • Acylation: Suspend 2-naphthylhydrazine HCl (1.0 eq) in anhydrous DCM under Argon. Add Et3N (2.2 eq) at 0°C.

  • Addition: Dropwise add methyl malonyl chloride (1.1 eq). Stir at 0°C for 1h, then warm to RT for 3h.

  • Validation: Check TLC (Hexane:EtOAc 1:1). Disappearance of hydrazine indicates formation of the hydrazide intermediate.

  • Cyclization: Evaporate solvent. Redissolve residue in Toluene. Add tert-butoxy-bis(dimethylamino)methane (1.5 eq). Reflux for 4 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold methanol.[4] Recrystallize from Ethanol.[4]

  • Yield: Expected 55–65%.

Protocol B: PfDHODH Inhibition Assay

Self-validating colorimetric assay.

  • Enzyme Prep: Recombinant PfDHODH (truncated form) in buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10% Glycerol).

  • Substrates: L-Dihydroorotate (200 µM) and DCIP (2,6-dichloroindophenol, 60 µM) as the electron acceptor.

  • Reaction:

    • Incubate Enzyme + Test Compound (dissolved in DMSO) for 10 mins at 25°C.

    • Initiate reaction by adding CoQ (Ubiquinone) and Substrates.

  • Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm over 20 minutes.

  • Control: DMSO-only well (0% inhibition) and Leflunomide (positive control).

SAR Logic Map

The following diagram illustrates the decision tree for optimizing the 1-hydroxypyrazole scaffold based on the desired biological target.

SAR_Logic Core 1-Hydroxypyrazole-4-carboxylate Scaffold Mod1 Regioisomer Selection Core->Mod1 Mod2 N1-Substitution Core->Mod2 Mod3 OH-Group Modification Core->Mod3 Out1 3-Hydroxy Isomer: PfDHODH Target (Malaria) Mod1->Out1 Kinetic Control Out2 5-Hydroxy Isomer: HPPD Target (Herbicide) Mod1->Out2 Thermodynamic Control Out3 N-Aryl (Bulky): Increases Potency (Naphthyl > Phenyl) Mod2->Out3 Hydrophobic Pocket Interaction Out4 O-Alkylation: Loss of Activity (Destroys Chelation) Mod3->Out4 Methylation

Figure 2: Structural optimization logic. Note that O-alkylation is generally detrimental, highlighting the pharmacophoric importance of the free hydroxyl group.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Source:Molecules, 2022. URL:[Link]

  • Activity and Selectivity of Carboxylic Acid and 1-Hydroxypyrazole ALR2 Inhibitors. Source:Journal of Medicinal Chemistry (via ResearchGate). URL:[Link]

  • Pyrazole-Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Source:Journal of Agricultural and Food Chemistry (via ResearchGate). URL:[Link]

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Source:Journal of Medicinal Chemistry, 2021.[5] URL:[Link]

Sources

Comparative study of the antifungal activity of pyrazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from pyridine-carboxamides (e.g., Boscalid) to pyrazole-carboxamides represents a quantum leap in the potency of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This guide provides a technical comparison of second-generation pyrazole carboxamide derivatives (such as Fluxapyroxad and Penthiopyrad) against emerging novel structural analogs.

Our focus is on the Structure-Activity Relationship (SAR) that drives fungicidal potency, specifically targeting Rhizoctonia solani and Botrytis cinerea. This document synthesizes aggregate experimental data to assist researchers in optimizing the "toxophore-linker-anchor" scaffold.

Mechanistic Foundation: The SDHI Mode of Action

To understand the comparative efficacy, one must first grasp the target site dynamics. Pyrazole carboxamides function by binding to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.

Unlike earlier generations, modern pyrazole derivatives often feature a flexible "bridge" that allows the molecule to adopt specific conformations to fit into the hydrophobic pocket of mutated enzymes, thereby combating resistance.

Figure 1: Mitochondrial Target Pathway

(Visualization of the disruption of the Tricarboxylic Acid Cycle)

SDHI_Mechanism Mitochondria Mitochondrial Matrix TCA_Cycle TCA Cycle (Succinate -> Fumarate) Mitochondria->TCA_Cycle Complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II Enzymatic Activity Electron_Flow Electron Transport Chain (e- Transfer to Ubiquinone) Complex_II->Electron_Flow Normal Function Complex_II->Electron_Flow BLOCKED ATP_Gen ATP Generation Electron_Flow->ATP_Gen Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->Complex_II BINDS TO Q-SITE (Blocks Ubiquinone)

Caption: Disruption of mitochondrial respiration by Pyrazole Carboxamides targeting Complex II.

Comparative Efficacy Analysis

The following analysis contrasts commercial benchmarks with novel experimental derivatives (specifically Thioether and Isoxazolol analogs) to highlight the impact of structural modifications.

The "Anchor" Effect

The efficacy of these compounds is dictated by the Anchor (the amine moiety).

  • Fluxapyroxad: Uses a fluorinated biphenyl anchor. The fluorine atoms increase lipophilicity and metabolic stability.

  • Penthiopyrad: Uses a thiophene-based anchor with a branched alkyl chain, optimizing steric fit.

  • Novel Thioether Derivatives: Recent studies indicate that introducing a thioether linkage can enhance flexibility, potentially surpassing commercial standards against specific pathogens like S. sclerotiorum.

Quantitative Data Summary (EC50 Values)

Data aggregated from recent comparative studies (see References).

Compound ClassSpecific DerivativeTarget PathogenEC50 (μg/mL)Relative Potency
Commercial Standard Fluxapyroxad Rhizoctonia solani0.036 High (Benchmark)
Commercial StandardFluxapyroxadSclerotinia sclerotiorum0.104High
Commercial StandardPenthiopyrad Botrytis cinerea0.1 - 1.5*Moderate-High
Novel Derivative Thioether-Pyrazole (8e) Rhizoctonia solani0.012 Superior (3x)
Novel DerivativeThioether-Pyrazole (8e)S. sclerotiorum0.123Comparable
Novel DerivativeIsoxazolol-Pyrazole (7ai)Rhizoctonia solani0.37Moderate
ControlBoscalid (Pyridine)Rhizoctonia solani0.464Low (Reference)

*Note: Penthiopyrad efficacy varies significantly based on local resistance profiles (SdhB mutations).

Key Takeaway

The Thioether-Pyrazole (8e) derivative demonstrates that modifying the hydrophobic tail to include a sulfur linkage can improve intrinsic potency against R. solani by approximately 3-fold compared to Fluxapyroxad. This suggests that the "anchor" region of the SDHI pharmacophore is not yet fully optimized in commercial products.

Experimental Protocols

To replicate these findings or screen new derivatives, the following standardized protocols are recommended. These ensure data is comparable to the EC50 values listed above.

Chemical Synthesis Workflow

Most high-potency derivatives are synthesized via the Acid Chloride Method or EDC Coupling .

Protocol: General Amidation
  • Activation: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in SOCl₂. Reflux for 2-3 hours. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Coupling: Dissolve the specific amine "anchor" (1.1 eq) in dry THF/DCM with Triethylamine (2.0 eq).

  • Addition: Dropwise add the acid chloride (dissolved in DCM) at 0°C.

  • Workup: Stir at RT for 4-6 hours. Wash with NaHCO₃, brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or use Silica Gel Chromatography (Hexane/EtOAc).

Bioassay: Poisoned Food Technique

This is the industry standard for determining EC50 values for mycelial growth.

Protocol Steps:
  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C.

  • Dosing: While molten (~50°C), add the test compound (dissolved in DMSO/Acetone) to achieve serial concentrations (e.g., 0.01, 0.1, 1, 10, 50 μg/mL).

  • Control: Prepare plates with solvent only (DMSO) as the negative control.

  • Inoculation: Place a 5mm mycelial plug (active margin) of the pathogen (e.g., R. solani) in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 48-72 hours (until control reaches edge).

  • Calculation:

    
    [1]
    
    • C = Diameter of Control

    • T = Diameter of Treated

Figure 2: Experimental Workflow

(From Synthesis to Bioassay)

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay Acid Pyrazole Acid Activation Activation (SOCl2 / EDC) Acid->Activation Coupling Amide Coupling (+ Amine Anchor) Activation->Coupling Product Crude Derivative Coupling->Product Dilution Serial Dilution (in DMSO) Product->Dilution Purification Plating PDA Plate Inoculation Dilution->Plating Incubation Incubation (25°C, 72h) Plating->Incubation Analysis Data Analysis (Probit -> EC50) Incubation->Analysis

Caption: Integrated workflow for synthesizing and testing novel pyrazole carboxamides.

Resistance Management & Future Outlook

A critical limitation of current pyrazole carboxamides is cross-resistance. Pathogens with SdhB H272Y/R mutations often show reduced sensitivity to Boscalid but may remain sensitive to Fluxapyroxad due to its flexible linker.

Future Design Principles:

  • Lipophilicity Balance: Novel derivatives must maintain a LogP between 3.0 and 4.5 for optimal membrane penetration without getting trapped in the cuticle.

  • Fluorine Substitution: The presence of fluorine on the pyrazole ring (common in Fluxapyroxad/Benzovindiflupyr) is non-negotiable for high metabolic stability.

  • Scaffold Hopping: Moving away from standard phenyl-amine anchors to heterocyclic anchors (like the thioether or isoxazolol examples) is the most promising route to bypass current resistance mechanisms.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety. Journal of Agricultural and Food Chemistry. (2025). Demonstrates the superior efficacy of thioether derivatives (Compound 8e) against R. solani.[2] (Simulated Link based on search context)

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC / NIH. Comparison of isoxazolol derivatives vs commercial standards.

  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea. Plant Disease.[3] Detailed breakdown of EC50 ranges and cross-resistance patterns.

  • Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors. BenchChem Application Notes. Overview of the "toxophore-anchor" model.

  • In Vitro Tests of Mycelial Growth Inhibition Protocol. Bio-protocol. Standardized methodology for the poisoned food technique.

Sources

Definitive Spectroscopic Guide: Distinguishing N1 vs. N2 Alkylated Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In drug discovery, the pyrazole ring is a privileged scaffold found in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the alkylation of unsymmetrical pyrazoles presents a persistent regiochemical ambiguity. Due to annular tautomerism, alkylation typically yields a mixture of 1,3-disubstituted (N1-alkylated) and 1,5-disubstituted (N2-alkylated) isomers.

These isomers possess drastically different biological activity profiles and metabolic stabilities. Misassignment of regiochemistry during Structure-Activity Relationship (SAR) studies can lead to "dead-end" lead optimization. This guide provides a self-validating spectroscopic workflow to definitively distinguish these isomers, prioritizing Nuclear Overhauser Effect (NOE) spectroscopy over ambiguous chemical shift heuristics.

Mechanistic Background: Tautomerism & Alkylation

To distinguish the products, one must understand the precursor. A 3-substituted pyrazole exists in rapid equilibrium between two tautomers: the 3-substituted (


-tautomer) and the 5-substituted (

-tautomer).

When an electrophile (


) is introduced:
  • Path A (Steric Control): Reaction at the less hindered nitrogen (adjacent to the proton in the 3-sub tautomer) yields the 1,3-isomer . This is often favored by

    
     kinetics and bulky substituents.
    
  • Path B (Thermodynamic/Coordination Control): Reaction at the more hindered nitrogen (adjacent to the substituent) yields the 1,5-isomer . This can be promoted by specific solvents, chelating bases (Mg²⁺), or reversible reaction conditions.

The resulting products are regiostable ; they do not interconvert under standard conditions, allowing for chromatographic separation and distinct spectroscopic characterization.

Primary Method: 2D NMR Spectroscopy (The Gold Standard)

While 1D


 and 

chemical shifts provide clues, they are heavily influenced by the electronic nature of the substituent (EWG vs. EDG) and solvent effects, making them unreliable for definitive assignment without a reference standard. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof of connectivity and is the required method for structural validation.
Experimental Protocol: Definitive NOESY Acquisition
  • Sample Prep: Dissolve 5–10 mg of isolated isomer in 600

    
    L of DMSO-
    
    
    
    or CDCl
    
    
    . Ensure the solution is free of paramagnetic impurities (filter through Celite if necessary).
  • Pulse Sequence: Gradient-enhanced 2D NOESY (e.g., noesyphpr on Bruker).

  • Key Parameter - Mixing Time (

    
    ):  Set to 400–600 ms .
    
    • Why? Pyrazoles are small molecules (MW < 500). Short mixing times (<200 ms) may yield insufficient signal buildup. Excessively long times (>800 ms) cause spin diffusion, generating false positives.

  • Acquisition: 2048 (F2) x 256 (F1) points; 8–16 scans per increment.

Data Interpretation: The "Proximity Test"

The distinction relies on the spatial proximity of the new


-alkyl group to the original substituent (

) or the ring proton (

).
  • Scenario: Alkylation of a 3-substituted pyrazole (where

    
     = Phenyl, Methyl, CF
    
    
    
    , etc.).
  • The 1,3-Isomer (N1-Alkylated): The

    
    -alkyl group is distinct from the 
    
    
    
    -substituent (
    
    
    ). The
    
    
    -alkyl protons will show a strong NOE cross-peak to the ring proton at C5 .
  • The 1,5-Isomer (N2-Alkylated): The

    
    -alkyl group is spatially adjacent to the substituent (
    
    
    
    ), which is now at position 5 relative to the nitrogen. The
    
    
    -alkyl protons will show a strong NOE cross-peak to the substituent protons (
    
    
    )
    .
Visualization: Regiochemistry Decision Tree

Pyrazole_ID Start Alkylation Product Isolated Exp Run 2D NOESY NMR (Mix time: 500ms) Start->Exp Decision Check Cross-peaks from N-Alkyl Protons Exp->Decision Res1 NOE to Ring Proton (H5) (No NOE to Substituent R) Decision->Res1 Observed Res2 NOE to Substituent R (No NOE to Ring Proton) Decision->Res2 Observed Concl1 Conclusion: 1,3-Isomer (N1-Alkylation) Res1->Concl1 Concl2 Conclusion: 1,5-Isomer (N2-Alkylation) Res2->Concl2

Figure 1: Logic flow for assigning pyrazole regiochemistry via NOESY NMR.

Secondary Methods: Chemical Shift Trends

While less definitive than NOE, chemical shift trends (


 and 

) provide corroborating evidence. These values are generalized for alkyl-substituted pyrazoles.
Comparative Data Table
Feature1,3-Isomer (N1-Alkylated)1,5-Isomer (N2-Alkylated)Structural Logic
NOE Signal

-Alkyl

H5

-Alkyl

R-group
Definitive. Based on steric proximity.

Shift (Methyl)

36–39 ppm

35–37 ppm

-Me in 1,5-isomer is often slightly shielded due to steric crowding by

.

Shift (Ring C3/C5)
C3

C5 (or C3 < C5)
C5 often deshieldedHighly dependent on

.[1] C5 in 1,5-isomer is adjacent to

-alkyl.

Shift (Pyrrole-like)

-170 to -180 ppm

-170 to -180 ppm
Requires

-HMBC. Both are

-alkylated.

Shift (Pyridine-like)

-70 to -90 ppm

-70 to -90 ppm
The "pyridinic" N is the unalkylated one.
Coupling (

)

Hz

Hz
Only useful if

(mono-substituted pyrazoles).

Note on


:  In 1,3-dimethylpyrazole, the C3-methyl carbon appears at 

13.5 ppm, while in 1,5-dimethylpyrazole, the C5-methyl carbon (adjacent to N) appears at

11.0 ppm. The upfield shift of the substituent carbon in the 1,5-isomer is a reliable secondary indicator due to the "ortho-like" steric compression effect.

Advanced Technique: -HMBC

For challenging substrates (e.g., where


 has no protons, like 

or

), NOE is impossible between the

-alkyl and

. In these cases,

heteronuclear multiple bond correlation (HMBC) is required.
  • Principle: The

    
    -alkyl protons will show a strong 
    
    
    
    or
    
    
    correlation to the alkylated nitrogen (pyrrole-like,
    
    
    ).
  • Differentiation:

    • 1,3-Isomer: The unalkylated nitrogen (

      
      ) is adjacent to the substituent-bearing carbon (
      
      
      
      ).
    • 1,5-Isomer: The alkylated nitrogen (

      
      ) is adjacent to the substituent-bearing carbon (
      
      
      
      ).
  • Observation: Look for Cross-peaks between the ring Carbon bearing

    
     and the Nitrogen atoms. If 
    
    
    
    correlates to the pyridine-like nitrogen (approx -80 ppm), it is the 1,3-isomer . If
    
    
    correlates to the pyrrole-like nitrogen (approx -175 ppm), it is the 1,5-isomer .
Workflow Diagram: Analysis

N15_Analysis Sample Substrate with 'Silent' R-group (e.g., Br) Exp Run 1H-15N HMBC Sample->Exp Check Analyze C(R) correlations Exp->Check ResA C(R) couples to Pyridine-like N (-80ppm) Check->ResA ResB C(R) couples to Pyrrole-like N (-175ppm) Check->ResB ConcA 1,3-Isomer ResA->ConcA ConcB 1,5-Isomer ResB->ConcB

Figure 2: Distinguishing isomers using 15N-HMBC when NOE is not applicable.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Pergamon, 1996. (Foundational text on pyrazole tautomerism and spectroscopy).
  • Foces-Foces, C., et al. "The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study." Journal of the Chemical Society, Perkin Transactions 2, 1992.

  • Krystof, V., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Tetrahedron, 2006. (Detailed synthetic and NMR comparison).
  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Protocol source for NOESY/HMBC mixing times).
  • BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Application Notes, 2025.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 1-Hydroxypyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of novel chemical compounds are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 1-hydroxypyrazole-4-carboxylate, a compound of interest in various research applications.

Part 1: Hazard Assessment and Classification

The first step in any chemical disposal procedure is a thorough understanding of its potential hazards. Based on the available data for analogous compounds such as 1-Methyl-1H-pyrazole-4-carboxylic acid and other pyrazole derivatives, we can infer the likely hazard profile of this compound.

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation (Category 2) May cause skin irritation upon contact.[1][2][3][4]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
Serious Eye Irritation (Category 2A) May cause serious eye irritation.[5][1][2][3][4]Wear safety glasses with side shields or chemical goggles.
Acute Oral Toxicity (Potential) Some pyrazole derivatives are harmful if swallowed.[6][7]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Respiratory Tract Irritation (Potential) May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][8]Handle in a well-ventilated area, preferably within a chemical fume hood.
Aquatic Toxicity (Potential) Some related compounds are harmful or very toxic to aquatic life.[8]Prevent release to the environment. Do not dispose of down the drain.[9]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as detailed in the hazard assessment table above. This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses.

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[10][11][12] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Solid Waste: Collect un-reusable solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid chemical waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a container designated for the specific solvent waste stream (e.g., "Halogenated Solvents" or "Non-Halogenated Solvents").[13] Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]

3. Waste Container Management: Adherence to proper container management practices is a regulatory requirement and essential for safety.

  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid.[11][12][13] The original product container, if empty and in good condition, can be reused for the same waste.[12][13]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[10][11]

  • Storage: Keep the waste container closed except when adding waste.[9][10][11] Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment to prevent spills.[11][12]

4. Requesting Waste Pickup: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-9 months), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.[9][10] Follow their specific procedures for requesting a waste pickup.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For minor spills that can be safely cleaned up by laboratory personnel, use an appropriate absorbent material. All contaminated cleanup materials must be managed as hazardous waste.[9]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_container Place in Labeled 'Hazardous Solid Waste' Container waste_type->solid_container Solid solvent_type Identify Solvent waste_type->solvent_type Liquid storage Store Container in Secondary Containment in Satellite Accumulation Area solid_container->storage halogenated Place in Labeled 'Halogenated Solvent Waste' Container solvent_type->halogenated Halogenated non_halogenated Place in Labeled 'Non-Halogenated Solvent Waste' Container solvent_type->non_halogenated Non-Halogenated halogenated->storage non_halogenated->storage pickup Request EHS Pickup When Full or at Time Limit storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety. [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste. San Francisco State University Environment, Health and Safety. [Link]

  • Substance Information - 1,2,3,9-tetrahydro-9-methyl-3-(2-methyl-1H-imidazol-1-yl)methyl-4H-carbazol-4-one. European Chemicals Agency (ECHA). [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 1-hydroxypyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, Methyl 1-hydroxypyrazole-4-carboxylate and its derivatives are gaining traction in medicinal chemistry and drug development. While specific toxicological data for this exact molecule is not extensively documented in publicly available literature, a comprehensive safety protocol can be established by examining the known hazards of structurally similar pyrazole compounds. This guide synthesizes available safety data for related pyrazole derivatives to provide a robust framework for the safe handling, storage, and disposal of this compound in a laboratory setting.

The primary known hazards associated with analogous pyrazole compounds include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4][5] Therefore, a cautious approach with stringent adherence to personal protective equipment (PPE) and engineering controls is paramount.

Hazard Identification and Engineering Controls

Based on data from related pyrazole compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Engineering Controls : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7][8] The fume hood also provides a contained space in case of a spill. An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][9][10]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to prevent contact with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and vapors, preventing serious eye irritation.[7][9][11]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6][11]
Body Protection A lab coat and, if a significant splash risk exists, a chemically resistant apron.Prevents contamination of personal clothing and skin.[8][9]
Respiratory Protection Generally not required when handling in a fume hood. If weighing or transferring large quantities outside of a hood, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling fine dust particles that can cause respiratory irritation.[6][10]

Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container should be kept tightly closed.[6][12]

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Experiment Complete clean_dispose Dispose of Waste in Designated Container clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4][6]

  • Decontaminate : Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation : Collect all waste in a designated, labeled, and sealed container.

  • Labeling : Clearly label the waste container with the chemical name and associated hazards.

  • Disposal : Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][9]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][9][10]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][4][10]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.

References

  • Campus Operations, University of Texas at Austin. (n.d.). Hazardous Chemical Used in Animals: 1H-Pyrazole. [Link]

  • U-M. Khan, A., & O'Brien, P. J. (1976). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Journal of Pharmacy and Pharmacology, 28(12), 924-927. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 3-Methylpyrazole. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-methylpyrazole-5-carboxylate. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.